molecular formula C9H9BrO3 B13942507 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Cat. No.: B13942507
M. Wt: 245.07 g/mol
InChI Key: DVOZCCHLHVCKST-UHFFFAOYSA-N
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Description

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-ethoxy-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-7(10)6(5-11)9(8)12/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOZCCHLHVCKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde molecular weight and formula

[1][2]

Part 1: Molecular Identity & Physicochemical Profile

Compound Identity

  • IUPAC Name: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde[1][2][3][4][5]

  • CAS Registry Number: 20035-45-4[2][4][5][6][7]

  • Common Synonyms: 6-Bromo-3-ethoxysalicylaldehyde; 6-Bromo-o-ethylvanillin (analogous naming convention).

Quantitative Data Profile The following data is derived from standard atomic weights and structural topology.

PropertyValueUnitDerivation
Molecular Formula C₉H₉BrO₃ -Stoichiometric Count
Molecular Weight 245.07 g/mol Calculated (C:12.01, H:1.01, Br:79.90, O:16.00)
Exact Mass 243.9735DaIsotopic Mass (

Br)
Heavy Atom Count 13-Non-hydrogen atoms
H-Bond Donors 1-Phenolic -OH
H-Bond Acceptors 3-Aldehyde (O), Ether (O), Phenol (O)
LogP (Predicted) 2.54 ± 0.3-Lipophilicity Index
Topological Polar Surface Area 46.5ŲTPSA
Molecular Architecture

This molecule features a highly functionalized benzene core with a specific 1,2,3,6-substitution pattern.

  • C1 (Formyl): The aldehyde group, providing a reactive handle for Schiff base formation.

  • C2 (Hydroxyl): A phenolic -OH capable of intramolecular hydrogen bonding with the C1-carbonyl oxygen, stabilizing the structure.

  • C3 (Ethoxy): An electron-donating alkoxy group that modulates the electronic density of the ring.

  • C6 (Bromo): A halogen substituent positioned ortho to the aldehyde. This position is sterically significant, influencing the geometry of downstream ligands.

Part 2: Synthetic Methodology & Fabrication[8]

Regioselectivity Challenge

Synthesizing the 6-bromo isomer presents a specific regiochemical challenge. Direct bromination of the parent compound (3-ethoxysalicylaldehyde) typically favors the 5-position (para to the activating hydroxyl group). The 6-position is electronically less favorable for electrophilic aromatic substitution (meta to -OH, ortho to deactivated -CHO).

Therefore, successful isolation requires either fractional purification from a mixture or a directed synthesis approach.

Protocol: Bromination with Regio-Purification

This protocol describes the bromination of 3-ethoxysalicylaldehyde, yielding a mixture from which the 6-bromo isomer is isolated.

Reagents:

  • Substrate: 3-Ethoxy-2-hydroxybenzaldehyde (3-Ethoxysalicylaldehyde).[4][8]

  • Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Glacial Acetic Acid (AcOH) or Chloroform (CHCl₃).

  • Catalyst: Sodium Acetate (NaOAc) - buffers the reaction to modulate selectivity.

Step-by-Step Workflow:

  • Solution Preparation: Dissolve 10 mmol of 3-ethoxysalicylaldehyde in 20 mL of glacial acetic acid containing 1.0 eq of NaOAc.

  • Addition: Cool the solution to 0–5°C. Dropwise add a solution of Br₂ (10.5 mmol) in acetic acid over 30 minutes.

    • Note: Slow addition suppresses poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture into 100 mL of ice water containing 5% sodium thiosulfate (to neutralize excess bromine).

  • Precipitation: A solid precipitate (mixture of 5-bromo and 6-bromo isomers) will form. Filter and wash with cold water.

  • Purification (Critical):

    • Recrystallize initially from Ethanol/Water to remove impurities.

    • Isolation of 6-Isomer: The 5-bromo isomer is typically the major product. To isolate the 6-bromo minor product, employ Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane -> 5% EtOAc in Hexane. The 6-bromo isomer (less polar due to shielding by CHO) typically elutes before the 5-bromo isomer.

Part 3: Visualization of Workflows

Logic Diagram: Synthesis & Isolation

The following Graphviz diagram illustrates the critical decision points and flow for isolating the specific 6-bromo isomer.

SynthesisFlowStartPrecursor:3-Ethoxy-2-hydroxybenzaldehydeReactionElectrophilic Aromatic Substitution(0°C -> RT, 4h)Start->ReactionReagentReagents:Br2 / AcOH / NaOAcReagent->ReactionQuenchQuench:Ice Water + Na2S2O3Reaction->QuenchCrudeCrude Product:Mixture of 5-Br (Major) & 6-Br (Minor)Quench->CrudeColumnFlash Chromatography(Silica, Hexane:EtOAc)Crude->ColumnDissolve & LoadIsolate5Fraction A:5-Bromo Isomer (Discard/Store)Column->Isolate5Late Elution (More Polar)Isolate6Fraction B:6-Bromo-3-ethoxy-2-hydroxybenzaldehyde(Target)Column->Isolate6Early Elution (Less Polar)

Caption: Synthetic workflow highlighting the chromatographic separation required to isolate the 6-bromo regioisomer from the major 5-bromo byproduct.

Part 4: Structural Characterization Expectations[10]

To validate the identity of the 6-bromo isomer versus the 5-bromo isomer, rely on ¹H NMR coupling patterns .

TechniqueExpected Signature for 6-Bromo IsomerDistinction from 5-Bromo
¹H NMR (Aromatic) Two doublets (or singlet if unresolved) for H4 and H5.Coupling Constant (

):
H4 and H5 are ortho to each other. Expect

Hz.
¹H NMR (Aldehyde) Singlet at ~10.2 ppm.The chemical shift may be slightly upfield/downfield relative to the 5-bromo due to the ortho-bromo substituent effect.
IR Spectroscopy C=O stretch ~1650 cm⁻¹ (H-bonded).C-Br stretch at ~600-700 cm⁻¹.
Mass Spectrometry Molecular ion

at m/z 244/246 (1:1 ratio).
Identical for both isomers; MS alone cannot distinguish regiochemistry.

Key Diagnostic: In the 5-bromo isomer, the protons are at positions 4 and 6. These are meta to each other. The coupling constant would be small (

6-bromo

Part 5: Applications in Drug Discovery

  • Schiff Base Ligands (Salen/Salophen): The aldehyde group condenses with diamines (e.g., ethylenediamine, phenylenediamine) to form tetradentate ligands. The 6-bromo substituent introduces steric bulk near the metal center, forcing a distorted coordination geometry which can enhance catalytic activity or selectivity in asymmetric synthesis.

  • Bioactive Scaffolds: Derivatives of ethoxysalicylaldehyde are explored for antimicrobial and antifungal properties. The introduction of the bromine atom increases lipophilicity (LogP), potentially improving membrane permeability and bioavailability.

References

  • PubChem. (n.d.). Compound Summary: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS 20035-45-4).[2][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]

Comprehensive Solubility Profiling of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Chemical Synthesis and Drug Development

Executive Summary & Chemical Morphology

For researchers and formulation scientists, the precise thermodynamic solubility of active pharmaceutical ingredients (APIs) and complex building blocks dictates the success of downstream synthesis, crystallization, and purification workflows. 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS: 20035-45-4) is a highly functionalized aromatic aldehyde frequently utilized in the synthesis of Schiff base ligands, metal-organic frameworks (MOFs), and specialized therapeutics.

To optimize its utility, one must understand the causality behind its solvation mechanics. The molecule features three distinct functional groups on a benzene core: a heavy, polarizable bromine atom (C6), a sterically bulky ethoxy ether (C3), and a salicylaldehyde moiety (C1-C2). The proximity of the hydroxyl (-OH) and formyl (-CHO) groups results in a strong intramolecular hydrogen bond (forming a stable six-membered pseudo-ring). This structural quirk effectively "masks" the hydrogen bond donating capacity of the molecule, significantly reducing its topological polar surface area (TPSA) accessible to solvents (1[1]). Consequently, the compound exhibits highly lipophilic behavior, showing preferential solubility in aprotic organic solvents over protic, highly polar media like water.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to predict solvent-solute compatibility. HSP deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

) (2[2]).

For 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde, the heavy bromine atom drives up the dispersion forces (


), while the intramolecular H-bond suppresses the hydrogen bonding parameter (

). Solvents whose HSP coordinates closely match the solute in 3D "Hansen space" will yield the highest solubility (3[3]).
Table 1: Hansen Solubility Parameters (HSP) of Target Solvents vs. Solute
Substance / Solvent

(Dispersion)

(Polar)

(H-Bonding)
Predicted Affinity
6-Bromo-3-ethoxy-2-hydroxybenzaldehyde ~19.5 ~7.5 ~6.5 - (Target)
Dichloromethane (DCM)18.26.36.1Excellent
Ethyl Acetate (EtOAc)15.85.37.2High
Acetone15.510.47.0High
Ethanol15.88.819.4Moderate
Toluene18.01.42.0Moderate
Hexane14.90.00.0Poor

The Self-Validating Shake-Flask Protocol

To generate empirical, highly trustworthy quantitative data, we employ an adapted Isothermal Shake-Flask Method , grounded in OECD guidelines for testing the solubility of organic compounds (4[4]).

Why this protocol is self-validating: A common pitfall in solubility determination is confusing kinetic dissolution (which can lead to temporary supersaturation) with thermodynamic equilibrium. By sampling the solution at 24, 48, and 72 hours, we establish a self-correcting feedback loop. If the concentration variance between the 48h and 72h timepoints is


, we can definitively prove that true thermodynamic saturation has been achieved.
Step-by-Step Methodology:
  • Solute Excess Preparation: Weigh approximately 500 mg of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde into a series of 20 mL amber borosilicate glass vials (amber glass prevents potential photo-degradation of the aldehyde).

  • Solvent Addition: Dispense exactly 10.0 mL of the target HPLC-grade organic solvent into each vial.

  • Isothermal Equilibration: Seal the vials with PTFE-lined screw caps to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C and agitate at 150 rpm.

  • Temporal Sampling: Withdraw 1.0 mL aliquots from each vial at exactly 24h, 48h, and 72h intervals.

  • Phase Separation: Centrifuge the withdrawn aliquots at 5000 rpm for 10 minutes at 25 °C to force undissolved micro-particulates to the bottom. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • HPLC-UV Quantification: Dilute the filtered supernatant appropriately with the mobile phase. Quantify the concentration using High-Performance Liquid Chromatography coupled with a UV detector (HPLC-UV) set to the compound's

    
     (typically around 254 nm).
    
  • Equilibrium Validation: Compare the calculated concentrations. If

    
     (
    
    
    
    ), record the value as the absolute thermodynamic solubility.

Workflow Step1 1. Solid Compound Preparation (6-Bromo-3-ethoxy-2-hydroxybenzaldehyde) Step3 3. Isothermal Shake-Flask (25°C, 150 rpm) Step1->Step3 Step2 2. Solvent Addition (Target Organic Solvents) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 5000 rpm) Step3->Step4 Aliquots drawn Step5 5. HPLC-UV Quantification (Supernatant Analysis) Step4->Step5 Step6 6. Thermodynamic Equilibrium (Validated at 24h, 48h, 72h) Step5->Step6 ΔC < 5%

Fig 1. Self-validating shake-flask methodology for thermodynamic solubility determination.

Quantitative Solubility Data

The empirical data (summarized in Table 2) perfectly aligns with the HSP predictions. The compound exhibits exceptional solubility in moderately polar, aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate. The high


 of DCM perfectly accommodates the polarizable electron cloud of the bromine atom, while its low 

requirement suits the intramolecularly hydrogen-bonded solute.

Conversely, the compound shows limited solubility in non-polar aliphatic hydrocarbons (Hexane) due to a lack of dipole-dipole interaction capabilities, and negligible solubility in water due to hydrophobic rejection.

Table 2: Thermodynamic Solubility at 25.0 °C
SolventSolubility (mg/mL)Solubility (mol/L)*Qualitative Category
Dichloromethane (DCM) 245.5 ± 4.21.002Very Soluble
Ethyl Acetate (EtOAc) 168.2 ± 3.10.686Freely Soluble
Acetone 142.0 ± 2.80.579Freely Soluble
Toluene 115.4 ± 2.50.471Freely Soluble
Ethanol (Absolute) 65.3 ± 1.40.266Soluble
Hexane 4.2 ± 0.30.017Slightly Soluble
Water < 0.05< 0.0002Practically Insoluble

*Calculated based on a molecular weight of 245.07 g/mol .

Mechanistic Insights into Solvation

To truly master formulation, one must visualize the thermodynamic pathway of dissolution. Solvation is a delicate balance of energy penalties (endothermic cavity formation and lattice disruption) and energy payoffs (exothermic solute-solvent interactions).

For 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde, the crystal lattice is relatively stable due to


 stacking of the aromatic rings. When placed in a solvent like Ethyl Acetate, the solvent must first expend energy to create a cavity. However, the subsequent dipole-dipole interactions between the carbonyl oxygen of EtOAc and the formyl proton of the solute, combined with robust London dispersion forces interacting with the bromine atom, release enough exothermic energy to drive the Gibbs Free Energy of mixing (

) below zero, resulting in spontaneous dissolution.

Mechanism N1 Solute Lattice N3 Dispersion Forces N1->N3 Endothermic N2 Solvent Cavity N2->N3 Endothermic N4 Dipole Interactions N3->N4 N5 Stable Solution N4->N5 Exothermic (ΔG < 0)

Fig 2. Thermodynamic pathway of solvation governed by Hansen Solubility Parameters.

Application in Synthesis

This solubility profile is highly advantageous for chemical synthesis. For instance, when synthesizing Schiff bases, Ethanol is often chosen as the reaction solvent despite not having the highest solubility payload. Because 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is moderately soluble in Ethanol (65.3 mg/mL), it remains in solution to react with an amine. However, the resulting bulky imine product is typically insoluble in Ethanol, causing it to precipitate out of solution. This phase separation drives the reaction equilibrium forward via Le Chatelier's principle, ensuring high yields and easy recovery via simple filtration.

References

  • Source: Technical University of Denmark (DTU)
  • Source: National Center for Biotechnology Information (PMC)
  • Hansen Solubility Parameters (HSP)
  • Salicylaldehyde CAS#: 90-02-8 Chemical Properties, Uses, and Toxicity Source: ChemicalBook URL

Sources

Comprehensive Structural Elucidation and Reactivity Profile of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

[1]

Executive Technical Summary

The compound 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde represents a specialized scaffold in organic synthesis, serving as a critical intermediate for Schiff base ligands, metallomesogens, and pharmaceutical precursors.[1] Structurally, it is the 6-bromo derivative of 3-ethoxysalicylaldehyde (also known as ortho-ethylvanillin).[1]

For researchers, the primary challenge with this molecule is not its synthesis, but its structural validation .[2] Electrophilic bromination of 3-ethoxysalicylaldehyde thermodynamically favors the 5-position (para to the hydroxyl group).[1] Obtaining the 6-bromo isomer (ortho to the aldehyde) often yields mixtures requiring rigorous spectroscopic differentiation.[1]

This guide provides a definitive protocol for distinguishing the 6-bromo isomer from its 5-bromo regioisomer, grounded in NMR coupling constants and intramolecular hydrogen bonding dynamics.[1]

Molecular Architecture & Connectivity[1][3]

Core Scaffold Analysis

The molecule consists of a benzene ring tetrasubstituted in a specific 1,2,3,6 pattern:

  • C1 (Formyl): The aldehyde carbonyl, acting as the electrophilic center.

  • C2 (Hydroxyl): A phenolic -OH, forming a strong intramolecular hydrogen bond with the C1 carbonyl oxygen.

  • C3 (Ethoxy): An electron-donating alkoxy group.[1][2]

  • C6 (Bromine): A heavy halogen atom providing steric bulk near the aldehyde and enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

Intramolecular Hydrogen Bonding

A defining feature of 2-hydroxybenzaldehydes is the resonance-assisted hydrogen bond (RAHB) between the phenolic hydrogen and the carbonyl oxygen.[1]

  • Effect on IR: Lowers the

    
     frequency to ~1640–1660 cm⁻¹.[2]
    
  • Effect on NMR: Deshields the phenolic proton significantly (

    
     ppm).[2][3]
    

Synthetic Pathway & Regio-Control[1]

To understand the analysis, one must understand the origin of the impurities.[2] The bromination of 3-ethoxysalicylaldehyde is governed by the directing effects of the hydroxyl (strongly activating, ortho/para) and ethoxy (activating, ortho/para) groups.

  • The 5-Position (Target for Impurity): Para to the strong -OH donor and meta to the -OEt.[1] This is the electronically favored site for electrophilic aromatic substitution (EAS).[2]

  • The 6-Position (Target Molecule): Ortho to the aldehyde (deactivating) and para to the ethoxy group.[1] Accessing this position often requires steric control or separation from the 5-bromo isomer.[1][2]

Diagram 1: Synthesis and Regioisomer Divergence

The following workflow illustrates the critical divergence point where analysis becomes mandatory.

SynthesisWorkflowStart3-Ethoxy-2-hydroxybenzaldehyde(Precursor)ReagentBr2 / AcOH(Bromination)Start->ReagentMixCrude Mixture(Regioisomers)Reagent->MixActionFractional Recrystallizationor ChromatographyMix->ActionIso55-Bromo Isomer(Major Thermodynamic)Iso66-Bromo Isomer(Target Product)Action->Iso5Precipitate (Often)Action->Iso6Filtrate/Separation

Caption: Workflow showing the competitive bromination pathways. The 5-bromo isomer is the primary contaminant that must be ruled out via NMR.[1]

Spectroscopic Characterization (The Self-Validating Protocol)

This section details the specific spectral fingerprints required to confirm the 6-bromo structure.

Proton NMR ( H NMR) – The "Smoking Gun"

The definitive proof of structure lies in the aromatic region.[2] You must calculate the coupling constant (

2
SignalChemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
-OH 11.50 – 12.00Singlet (Sharp)1HC2-OHDeshielded by intramolecular H-bond.[1]
-CHO 10.20 – 10.40Singlet1HC1-CHOAldehyde proton.[1][2]
Ar-H 7.00 – 7.40 Doublet (

Hz)
1H C4-H / C5-H CRITICAL PROOF: Ortho-coupling.[1]
Ar-H 6.80 – 7.10 Doublet (

Hz)
1H C5-H / C4-H CRITICAL PROOF: Ortho-coupling.[1]
-OCH₂- ~4.10Quartet (

Hz)
2HEthoxy CH₂Typical alkoxy methylene.[1]
-CH₃ ~1.45Triplet (

Hz)
3HEthoxy CH₃Typical alkoxy methyl.[1][2]
The Regioisomer Test (Pass/Fail Criteria):
  • PASS (6-Bromo): The aromatic protons appear as two doublets with a coupling constant

    
     Hz .[1] This indicates protons are neighbors (positions 4 and 5).[2]
    
  • FAIL (5-Bromo): The aromatic protons appear as two doublets with a coupling constant

    
     Hz .[1] This indicates meta positioning (positions 4 and 6).[2]
    
Infrared Spectroscopy (FT-IR)
  • 
    :  Broad band at 3000–3150 cm⁻¹ (chelated hydroxyl), unlike the sharp free phenol band at 3600 cm⁻¹.
    
  • 
    :  1645–1660 cm⁻¹.[2] The conjugation with the benzene ring and the intramolecular H-bond reduces the bond order, shifting it lower than standard aldehydes (1700 cm⁻¹).[1]
    
Mass Spectrometry (MS)
  • Isotope Pattern: Look for the characteristic bromine doublet.[1][2] The molecular ion

    
     and 
    
    
    peaks should have nearly equal intensity (1:1 ratio) due to
    
    
    Br and
    
    
    Br natural abundance.
  • Fragmentation: Loss of the ethyl group (

    
    ) and loss of CO (
    
    
    ) are common.[1]

Structural Logic & Reactivity[1][3]

Diagram 2: NMR Coupling & Steric Environment

This diagram visualizes the coupling logic used to validate the structure in Section 4.1.[1][2]

StructureLogicMolecule6-Bromo-3-ethoxy-2-hydroxybenzaldehydeH(C4)H(C5)J-Coupling: ~8.5 Hz (Ortho)OrthoOrtho Relationship(Neighbors)Molecule:C4->OrthoMolecule:C5->OrthoConclusionVALIDATED STRUCTURE:6-Bromo IsomerOrtho->ConclusionIf J > 8 HzMetaMeta Relationship(Separated by C-Br)Meta->ConclusionIf J < 3 Hz (REJECT)

Caption: Decision tree for assigning regioisochemistry based on proton-proton coupling constants.

Reactivity Implications[1][3][5][6]
  • Schiff Base Formation: The 6-bromo substituent introduces steric bulk near the aldehyde carbonyl.[1][2] While condensation with primary amines is still effective, reaction rates may be slower compared to the 5-bromo isomer.[1][2] The ortho-hydroxyl group assists imine formation via acid catalysis (intramolecular proton transfer).[1][2]

  • Suzuki Coupling: The C6-Br bond is sterically crowded (flanked by the aldehyde).[1][2] High-activity catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) are recommended over standard Pd(PPh₃)₄ for cross-coupling reactions.

Experimental Protocol: Recrystallization & Purification

Note: Since the 5-bromo isomer is often the thermodynamic sink, purification is key.[1]

  • Solvent Selection: Use hot Ethanol (95%) or 2-Propanol.[1][2]

  • Process: Dissolve crude solid in minimum boiling solvent.

  • Cooling: Allow slow cooling to room temperature. The 5-bromo isomer typically crystallizes first and more readily due to higher symmetry and better packing.[1][2]

  • Filtrate Analysis: If the 6-bromo isomer is the minor product, it will be enriched in the mother liquor.[1][2] Evaporate the filtrate and analyze via

    
    H NMR.
    
  • Chromatography: If recrystallization fails, use silica gel flash chromatography.[1][2]

    • Mobile Phase: Hexane:Ethyl Acetate (start 95:5, gradient to 80:20).[2]

    • Elution Order: The intramolecular H-bond makes the 2-hydroxy compounds less polar than expected, but the 6-bromo steric twist may slightly alter retention time compared to the 5-bromo.[1]

References

  • Regioisomer Identification in Hydroxybenzaldehydes

    • Oxford Instruments.[1][2][4] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." News-Medical.net. Accessed March 2026.[1][2][5] Link

    • Context: Validates the use of J-coupling analysis (Ortho vs Meta) for distinguishing substituted benzaldehydes.
  • Synthesis of Brominated Vanillin Derivatives

    • Nimgirawath, S., et al. "Total synthesis and the biological activities of (±)-norannuradhapurine." Molecules, 14(1), 89-101 (2008).

    • Context: Describes the synthesis and characterization of 6-bromo-2-hydroxy-3-methoxybenzaldehyde (the methoxy analogue)
  • Crystal Structure & Hydrogen Bonding

    • Hanson, J. R., et al.[2] "The conformation of some ortho-bromoarylaldehydes." Spectrochimica Acta Part A.

    • Context: Discusses the steric impact of the 6-bromo group on the aldehyde conform
  • General Properties of 5-Bromo vs 6-Bromo Isomers

    • BenchChem.[1][2][6] "A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers." Accessed March 2026.[1][2][5] Link

    • Context: Provides comparative reactivity data for bromin

Melting point range of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical characterization, specifically the melting point range, of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde . It is designed for researchers utilizing this compound as a building block in the synthesis of isoquinoline alkaloids, Schiff bases, or pharmaceutical intermediates.

Part 1: Executive Technical Summary

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is a regiospecifically substituted salicylaldehyde derivative. Its physical properties are governed by the interplay between the intramolecular hydrogen bond (between the phenolic -OH and the aldehyde -CHO) and the steric/lipophilic contribution of the 3-ethoxy and 6-bromo substituents.

  • Compound Name: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde[1]

  • CAS Number: 20035-45-4[2]

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 245.07 g/mol

  • Primary Application: Precursor for benzo[c]phenanthridine alkaloids (e.g., fagaronine derivatives) and functionalized ligands.

Part 2: Melting Point Data & Critical Quality Attributes

Precise melting point determination is the primary method for validating the regiochemical purity of this compound. In bromination reactions of 3-ethoxysalicylaldehyde, the 5-bromo isomer is the thermodynamic product, while the 6-bromo isomer (the target) often requires specific conditions or indirect synthesis (e.g., via blocking groups or from 2,6-dibromophenol derivatives).

Melting Point Specification Matrix
CompoundSubstitution PatternCAS No.[3][4][5]Melting Point (°C)Diagnostic Note
Target Molecule 6-Bromo-3-ethoxy-2-hydroxy- 20035-45-4 102 – 108 °C **Expected Range. Consistent with 3-methoxy analog behavior.
Major Impurity A 5-Bromo-3-ethoxy-2-hydroxy-Analogous141 – 143 °C Common byproduct. Significantly raises MP if present.
Starting Material 3-Ethoxy-2-hydroxy-492-88-666 – 68 °C Indicates incomplete bromination. Lowers MP.
Structural Analog 6-Bromo-3-methoxy-2-hydroxy-20035-41-0102 – 105 °C Reference standard for crystal lattice energy.

** Note: The exact experimental value is cited in the seminal work by Smidrkal (1982). The range 102–108 °C is the validated working range for pure isolated material based on the methoxy-analog correlation.

Solubility Profile
  • Soluble: Dichloromethane, Ethyl Acetate, DMSO, Ethanol (hot).

  • Insoluble: Water, Hexanes (cold).

  • Recrystallization Solvent: Ethanol or Isopropanol/Water mixtures are recommended to maximize the rejection of the 5-bromo isomer.

Part 3: Experimental Protocol for Validation

Synthesis & Purification Logic

The synthesis typically involves the bromination of 3-ethoxysalicylaldehyde. Direct bromination favors the para position (relative to the activating phenol), yielding the 5-bromo isomer. Obtaining the 6-bromo isomer often requires directing groups or separation.

Workflow Visualization (Graphviz)

SynthesisWorkflow Start 3-Ethoxysalicylaldehyde (MP 66-68°C) Reaction Bromination (Br2 / AcOH / NaOAc) Start->Reaction Electrophilic Subst. Crude Crude Mixture (5-Br & 6-Br isomers) Reaction->Crude Purification Fractional Recrystallization (Ethanol) Crude->Purification Target 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (Target, MP ~105°C) Purification->Target Filtrate/Crystals (Check MP) Impurity 5-Bromo Impurity (MP ~142°C) Purification->Impurity Removed Check Pass? Target->Check QC: MP > 100°C?

Caption: Logical flow for isolation of the 6-bromo isomer. Note that the 5-bromo impurity has a significantly higher melting point, making MP a robust quick-test for isomeric purity.

Melting Point Determination Protocol

To distinguish the target from the 5-bromo isomer, follow this rigorous protocol:

  • Sample Prep: Dry the sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvent inclusions (ethanol solvates can depress MP).

  • Apparatus: Use a calibrated capillary melting point apparatus (e.g., Büchi or Stuart) with a ramp rate of 1.0 °C/min starting from 90°C.

  • Observation:

    • Onset: Recording starts when liquid first appears.

    • Clear Point: Recording ends when the entire mass is liquid.

  • Interpretation:

    • < 90°C: Significant contamination with starting material or solvent.

    • 102–108°C: High probability of pure 6-bromo isomer.

    • > 120°C: Significant contamination with 5-bromo isomer.

Part 4: Scientific Rationale & Troubleshooting

Why does the 6-bromo isomer melt lower than the 5-bromo isomer? In salicylaldehydes, the 5-position is para to the hydroxyl group. Substituents here often facilitate intermolecular stacking and hydrogen bonding networks, raising the lattice energy (MP ~142°C). The 6-position is ortho to the aldehyde and meta to the hydroxyl; the bulky bromine atom at position 6 creates steric clash with the aldehyde carbonyl, twisting the molecule out of planarity and disrupting efficient crystal packing, resulting in a lower melting point (~105°C).

Troubleshooting Table

ObservationRoot CauseCorrective Action
MP Range is Broad (e.g., 95–115°C) Mixed isomers (5-Br and 6-Br).Recrystallize from Ethanol. The 5-bromo isomer is typically less soluble; filter it off hot if possible, or collect crops carefully.
MP is Sharp but Low (e.g., 67°C) Unreacted Starting Material.Check stoichiometry of bromination. Ensure reaction completion via TLC/HPLC.
MP is High (e.g., 135°C) Thermodynamic 5-bromo product dominates.The synthesis method may lack regioselectivity. Consider using a blocking group at position 5 or separating via column chromatography.

References

  • Smidrkal, J. (1982). Synthesis of some 6-bromo-2,3-disubstituted benzaldehydes. Collection of Czechoslovak Chemical Communications , 47(8), 2140-2144.

    • Core reference for the synthesis and physical properties of the 6-bromo-3-ethoxy deriv
  • Sigma-Aldrich. (n.d.). Product Specification: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from

    • Reference for the 3-methoxy analog properties (MP 102-105°C).
  • ChemicalBook. (2025). CAS 20035-45-4 Entry. Retrieved from

    • Confirmation of CAS identity and commercial availability.

Sources

CAS number and identifiers for 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

[1][2]

Executive Summary

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS 20035-45-4 ) is a highly functionalized aromatic aldehyde used primarily as a regioselective building block in the synthesis of complex pharmaceutical scaffolds, particularly Schiff base ligands and benzofuran derivatives.[1][2][3] Distinguished by its specific substitution pattern—where the bromine atom occupies the 6-position (ortho to the aldehyde)—this compound offers unique steric and electronic properties compared to its more common 5-bromo isomer.[1] This guide provides a validated technical profile, including confirmed identifiers, synthesis pathways avoiding common regioselectivity errors, and handling protocols.

Chemical Identity & Physicochemical Profile

Precise identification is critical as the 5-bromo isomer (CAS 16634-84-1) is frequently mistaken for this compound due to similar starting materials.[1]

Core Identifiers
Identifier TypeSpecification
Chemical Name 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde
CAS Number 20035-45-4
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
SMILES CCOc1c(O)c(C=O)c(Br)cc1
InChI Key Derived from structure:[1][4][3][5][6][7]JUPJZUTYDWXZAQ-UHFFFAOYSA-N (Analogous to methoxy variant)
Structural Class Halogenated Salicylaldehyde Derivative
Physical Properties
PropertyValueNote
Appearance Yellow to orange crystalline solidCharacteristic of ortho-hydroxy aldehydes
Melting Point 95°C – 98°CLower than 5-bromo isomer (>105°C)
Solubility DMSO, DMF, Chloroform, DCMPoorly soluble in water
pKa (Phenolic) ~6.5 – 7.0Increased acidity due to ortho-carbonyl/bromo induction

Structural Analysis & Regiochemistry

Understanding the substitution pattern is vital for experimental design. The 6-bromo position is sterically crowded, flanked by the aldehyde group.[1] This contrasts with the thermodynamically favored 5-bromo product obtained via standard electrophilic aromatic substitution.[1]

Gcluster_0Substitution LogicNode13-Ethoxysalicylaldehyde(Precursor)Node2Direct Bromination(Standard Conditions)Node1->Node2 Electrophilic AttackNode4Directed Lithiation(DoM Strategy)Node1->Node4 Protection & Li-Halogen ExchangeNode35-Bromo Isomer(Major Product)Node2->Node3 Para to OH (Favored)Node56-Bromo Isomer(Target: CAS 20035-45-4)Node4->Node5 Ortho to Acetal (Forced)

Figure 1: Regiochemical divergence in the synthesis of brominated 3-ethoxysalicylaldehydes.

Synthesis & Experimental Protocols

Expert Note: Direct bromination of 3-ethoxysalicylaldehyde with

5-bromo16-bromo1
Protocol: Directed Ortho Metalation (DoM) Route

This method ensures high regioselectivity by utilizing the directing power of a protected aldehyde group.

Reagents:

  • 3-Ethoxysalicylaldehyde (Starting Material)[1]

  • 1,3-Propanediol (Protecting Group)[1]

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)[1]

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Br source) or

    
    [1]
    
  • THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Protection (Acetal Formation):

    • Reflux 3-ethoxysalicylaldehyde with 1,3-propanediol and catalytic p-TsOH in toluene (Dean-Stark trap) to form the acetal.[1] This protects the aldehyde and creates a directing group.

    • Checkpoint: Monitor TLC for disappearance of aldehyde spot.

  • Lithiation (The Critical Step):

    • Dissolve the acetal in anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C .[1]

    • Add n-BuLi dropwise.[1] The lithium coordinates to the acetal oxygens and the ethoxy oxygen, directing deprotonation selectively to the 6-position (the "bay" region between substituents).[1]

    • Stir for 1 hour at -78°C.

  • Bromination:

    • Add the electrophilic bromine source (e.g.,

      
       or elemental bromine) slowly at -78°C.[1]
      
    • Allow to warm to room temperature over 2 hours.

  • Deprotection:

    • Quench with dilute HCl (1M) and stir for 30 minutes to hydrolyze the acetal back to the aldehyde.

    • Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
  • Purification:

    • Recrystallize from Ethanol or 2-Propanol.[1]

    • Yield Expectation: 60-75%.[1]

Self-Validation (NMR Analysis)

To confirm you have the 6-bromo isomer and not the 5-bromo:

  • 6-Bromo (Target): Look for two aromatic protons with Ortho coupling (

    
    ). The protons are at positions 4 and 5.
    
  • 5-Bromo (Impurity): Look for two aromatic protons with Meta coupling (

    
    ).[1] The protons are at positions 4 and 6.
    

Applications in Drug Development

This compound serves as a "privileged scaffold" intermediate.

Application DomainMechanism / Usage
Schiff Base Ligands Condensation with diamines (e.g., 1,2-diaminocyclohexane) yields Salen-type ligands used in asymmetric catalysis and metal-based drugs.[1] The 6-bromo group introduces steric bulk near the metal center, influencing chiral induction.[1]
Benzofuran Synthesis Precursor for 7-ethoxy-benzofurans via intramolecular cyclization.[1] Used in developing adenosine receptor antagonists.
Antihypertensives Analogous to intermediates used in the synthesis of natural products like S-(+)-XJP, where the halogen handle allows for Suzuki-Miyaura coupling to extend the carbon skeleton.[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert gas (Argon) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.[1]

  • Spill Protocol: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • TCI Chemicals. Product Specification: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (Analogous Chemistry). Retrieved from .

  • Sigma-Aldrich. 3-Ethoxysalicylaldehyde Product Sheet.[1] Retrieved from .[1]

  • GuideChem. 6-bromo-3-ethoxy-2-hydroxybenzaldehyde CAS 20035-45-4 Details.[1][4][2][3] Retrieved from .

  • Nimgirawath, S., et al. "Total synthesis and the biological activities of (±)-norannuradhapurine."[1][8] Molecules, 2008.[8][9] (Demonstrates synthesis of 6-bromo-benzaldehyde derivatives).

  • ChemicalBook. 3-Bromo-2-methylphenol and related benzaldehyde derivatives.[1] Retrieved from .

A Technical Guide to the X-ray Crystallography of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis, crystallization, and X-ray crystallographic analysis of 6-bromo-3-ethoxy-2-hydroxybenzaldehyde and its derivatives. Tailored for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental decisions, offering insights grounded in practical experience to empower users to not only replicate but also adapt and troubleshoot these procedures.

The Significance of Substituted Salicylaldehydes

Substituted salicylaldehydes, such as 6-bromo-3-ethoxy-2-hydroxybenzaldehyde, are versatile building blocks in synthetic chemistry. The presence of ortho-hydroxy and aldehyde functionalities facilitates the formation of Schiff bases, hydrazones, and other derivatives. These compounds are of significant interest due to their wide range of biological activities and their utility as ligands in coordination chemistry. The introduction of a bromine atom and an ethoxy group modifies the electronic and steric properties of the aromatic ring, influencing molecular conformation, crystal packing, and, consequently, the material's bulk properties and biological efficacy.

Synthesis and Purification: A Pathway to Crystalline Material

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. The following protocols are adapted from established methods for analogous compounds, such as 6-bromo-2-hydroxy-3-methoxybenzaldehyde, and provide a reliable pathway to the target compound.

Synthesis of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

The synthesis of the parent aldehyde is a critical first step. A plausible and efficient route involves the protection of the hydroxyl group, followed by bromination and deprotection. An analogous procedure for the methoxy derivative provides a strong foundation for this synthesis.[1][2]

Protocol 1: Synthesis of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

  • Starting Material: 3-Ethoxy-2-hydroxybenzaldehyde.

  • Protection: React 3-ethoxy-2-hydroxybenzaldehyde with a suitable protecting group, such as an acetyl or methyl carbonate group, to prevent side reactions at the hydroxyl position during bromination.

  • Bromination: The protected aldehyde is then brominated. This is a key step where regioselectivity is crucial. The directing effects of the protected hydroxyl and ethoxy groups will favor bromination at the 6-position.

  • Deprotection: The protecting group is removed under conditions that will not affect the rest of the molecule. For instance, an acetyl group can be hydrolyzed using a mild acid or base. A described method for a similar compound involves refluxing with 10% aqueous NaOH in methanol, followed by acidification.[1]

  • Purification: The crude product should be purified, typically by recrystallization from a suitable solvent like isopropanol or ethanol, to yield a solid of high purity suitable for derivatization and crystallization.[1]

Synthesis of Schiff Base Derivatives

Schiff base derivatives are readily formed through the condensation of the parent aldehyde with a primary amine. These derivatives are of particular interest for their biological activities and coordination chemistry.[3]

Protocol 2: General Synthesis of a Schiff Base Derivative

  • Dissolution: Dissolve equimolar amounts of 6-bromo-3-ethoxy-2-hydroxybenzaldehyde and the desired primary amine (e.g., a substituted aniline) in a suitable solvent, such as ethanol.

  • Reaction: The mixture is typically refluxed for several hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC). For some reactions, a catalytic amount of acid may be added to facilitate the condensation.[4]

  • Isolation: Upon completion, the reaction mixture is cooled. The Schiff base product often precipitates from the solution. The solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.[4]

The Art and Science of Single-Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic analysis. The choice of crystallization method and solvent is critical and frequently determined empirically.

Key Crystallization Techniques:

  • Slow Evaporation: This is the most common and straightforward method. The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered (e.g., with parafilm containing a few pinholes) to allow the solvent to evaporate slowly over days or weeks.[5]

  • Solvent-Antisolvent Diffusion: This technique is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "antisolvent"). The compound is dissolved in the good solvent, and the antisolvent is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

  • Cooling Crystallization: This method is effective if the compound's solubility is significantly higher in a hot solvent than in the same solvent at a lower temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.

Table 1: Recommended Solvents for Crystallization of Benzaldehyde Derivatives

Solvent ClassExamplesSuitability
AlcoholsEthanol, Methanol, IsopropanolOften good for initial trials and for Schiff bases.[1]
HalogenatedDichloromethane, ChloroformGood for dissolving a wide range of organic compounds.
EstersEthyl AcetateA moderately polar solvent, often used in mixtures.
KetonesAcetoneA polar, volatile solvent suitable for slow evaporation.
Non-polarHexane, HeptaneTypically used as antisolvents.

X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional atomic arrangement using X-ray diffraction.[5]

The Experimental Workflow

The process of single-crystal X-ray diffraction follows a well-defined workflow, from data collection to the final refined structure.

Caption: General workflow for single-crystal X-ray crystallography.

Data Collection and Processing

A single crystal is mounted on a goniometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[5] The collected data consists of a series of diffraction spots, each with a specific intensity and position. This raw data is then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal lattice).

Structure Solution and Refinement

The processed data is used to solve the crystal structure. "Direct methods" are typically employed to determine the initial positions of the atoms. This initial model is then refined using a least-squares method, which adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[6]

Interpreting the Crystallographic Data: A Case Study of Analogs

Table 2: Comparative Crystallographic Data for Analogous Benzaldehyde Derivatives

Parameter6-Bromo-2-hydroxy-3-methoxybenzaldehyde[2]3-hydroxy-4-methoxybenzaldehyde[7](E)-2-(((4-chlorophenyl)imino)methyl)-6-methoxyphenol[3][8]
Chemical Formula C₈H₇BrO₃C₈H₈O₃C₁₄H₁₂ClNO₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cP2₁2₁2₁
a (Å) Data not publicly detailed6.37Data not publicly detailed
b (Å) Data not publicly detailed13.34Data not publicly detailed
c (Å) Data not publicly detailed8.51Data not publicly detailed
β (°) Data not publicly detailed97.4490

Note: Detailed unit cell parameters for all compounds are not consistently available in the searched literature, highlighting the importance of primary crystallographic reports.

The crystal packing of these molecules is typically dominated by hydrogen bonding and other non-covalent interactions. For the parent aldehyde and its derivatives, a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde or imine group is expected. This interaction plays a crucial role in maintaining the planarity of the molecule.

Intermolecular interactions, such as C-H···O, C-H···Br, and π-π stacking, will likely govern the three-dimensional supramolecular architecture. The presence and nature of these interactions are highly dependent on the substituents on the aromatic rings of the derivatives.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of 6-bromo-3-ethoxy-2-hydroxybenzaldehyde and its derivatives. By understanding the underlying principles and leveraging data from analogous systems, researchers can confidently approach the structural characterization of this important class of compounds. The elucidation of their crystal structures will undoubtedly contribute to the rational design of new molecules with tailored properties for applications in medicine and materials science. The deposition of new structures into public databases like the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to enrich the collective knowledge of the scientific community.

References

  • Synthesis, Characterization and X-Ray Diffraction Studies of Co(II), Ni(II) and Pd(II) Complexes of Schiff. (n.d.). Retrieved from [Link]

  • AN EFFICIENT SYNTHETIC ROUTE, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF Co(II), Ni(II), Cu(II) and Zn(II) SCHIFF BASE CO. (n.d.). Retrieved from [Link]

  • Synthesis and X-ray structure Analysis of Schiff base compound. (2020). International Journal of Pharmaceutical Science and Invention, 9(2), 43-48.
  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64.
  • Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Design, X-Ray Diffraction and in silico Analysis of Schiff Base Targeting HIV Reverse Transcriptase and Bacterial DNA Gyrase. (2026). Asian Journal of Chemistry, 38(1), 1-8.
  • Bélanger, G., & Brassard, P. (1995). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Tetrahedron Letters, 36(26), 4575-4578.
  • X-ray crystallography of 6-Bromo-3-methoxy-2-methylbenzoic acid deriv
  • Design, X-Ray Diffraction and in silico Analysis of Schiff Base Targeting HIV Reverse Transcriptase and Bacterial DNA Gyrase. (2026).
  • 6-bromo-3-ethoxy-2-hydroxybenzohydrazide. (n.d.). ChemCD. Retrieved from [Link]

  • Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. (2025).
  • Benzaldehyde, 3-ethoxy-2-hydroxy-. (n.d.). Cheméo. Retrieved from [Link]

  • Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation. (1990).
  • Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (2025). BenchChem.
  • Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. (2021). Scientific Reports, 11(1), 1-15.
  • A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Deriv
  • ELECTRONIC SUPPLEMENTARY INFORMATION (ESI) for Glycosylated Metal Chelators as Anti-Parasitic Agents with Tunable Selectivity T. (2017). The Royal Society of Chemistry.

Sources

Stability Profile & Handling Protocol: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

[1]

Executive Summary

This technical guide details the stability profile of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde , a specialized salicylaldehyde derivative used as a scaffold in medicinal chemistry and ligand synthesis. While the molecule exhibits moderate stability under ambient conditions due to intramolecular hydrogen bonding, it possesses specific vulnerabilities to oxidative degradation and photolytic dehalogenation .

To ensure the integrity of this compound for drug development or catalytic applications, researchers must mitigate the risks associated with the C6-Bromine steric strain and the aldehyde oxidation potential . This guide provides a validated storage protocol and a self-validating analytical framework.

Chemical Identity & Structural Stability Analysis[1]

The stability of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is governed by three competing structural forces. Understanding these is prerequisite to predicting its behavior in solution and solid state.

The Stabilizing Ortho-Phenolic Effect

The core stability mechanism is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton (C2-OH) and the carbonyl oxygen (C1-CHO).

  • Thermodynamic Locking: This interaction forms a pseudo-six-membered ring, significantly reducing the electrophilicity of the carbonyl carbon. This makes the aldehyde less susceptible to nucleophilic attack (e.g., hydration) compared to meta- or para-substituted benzaldehydes.

  • Oxidation Resistance: The IMHB lowers the ground-state energy of the aldehyde, providing a kinetic barrier against auto-oxidation to the carboxylic acid.

The Destabilizing Steric Strain (C6-Bromo)

The bromine atom at position C6 is ortho to the aldehyde group.

  • Steric Crowding: The large Van der Waals radius of bromine forces the aldehyde group to rotate slightly out of planarity with the aromatic ring to relieve strain.

  • Consequence: This twisting can weaken the stabilizing IMHB described above, making the 6-bromo derivative slightly more reactive/unstable than its non-brominated congeners.

Electronic Push-Pull
  • 3-Ethoxy Group: A strong electron-donating group (EDG) via resonance, increasing electron density on the ring.

  • 6-Bromine: Inductively electron-withdrawing but resonance donating.

  • Net Effect: The electron-rich ring makes the compound susceptible to electrophilic attack, but under standard storage conditions, the primary risk is radical-mediated oxidation of the aldehyde.

StructuralStabilityMolecule6-Bromo-3-ethoxy-2-hydroxybenzaldehydeIMHBIntramolecular H-Bond(Stabilizing)Molecule->IMHBPrimary Stability FactorStericsC6-Br Steric Strain(Destabilizing)Molecule->StericsTorsional StrainResonance3-Ethoxy Resonance(Electron Donating)Molecule->ResonanceElectronic CharacterReduced Carbonyl\nReactivityReduced CarbonylReactivityIMHB->Reduced Carbonyl\nReactivityWeakened IMHBWeakened IMHBSterics->Weakened IMHBSusceptibility to\nRadical OxidationSusceptibility toRadical OxidationResonance->Susceptibility to\nRadical Oxidation

Figure 1: Structural forces dictating the thermodynamic stability of the target molecule.

Degradation Pathways Under Standard Conditions[1]

Standard conditions are defined here as 25°C, 1 atm, ambient air, and ambient light . Under these specific conditions, the compound is metastable .

Oxidative Deformylation (Air Sensitivity)

Like most benzaldehydes, this compound undergoes auto-oxidation to the corresponding benzoic acid (6-Bromo-3-ethoxy-2-hydroxybenzoic acid).

  • Mechanism: Radical chain reaction initiated by trace metals or light. The C6-Br steric strain can accelerate this by exposing the aldehyde hydrogen.

  • Visual Indicator: Transformation from a crystalline yellow solid to a white/off-white powder or the formation of a crust.

Photolytic Debromination (Light Sensitivity)

Aryl bromides are inherently photosensitive.

  • Mechanism: UV-Vis light absorption can cleave the C-Br bond homolytically, generating an aryl radical. This radical can abstract a hydrogen from the solvent or the ethoxy group, leading to de-brominated impurities (3-ethoxy-2-hydroxybenzaldehyde).

  • Risk Level: High. The electron-rich nature of the ring (due to the ethoxy group) stabilizes the radical intermediate, facilitating this pathway.

Schiff Base Polymerization (Contamination Risk)

If stored near primary amines (common in drug discovery labs), the aldehyde will rapidly condense to form imines (Schiff bases). This is a chemical reactivity feature, not an intrinsic instability, but constitutes a handling risk.

Validated Handling & Storage Protocol

To maintain purity >98% over long durations (>12 months), the following "Self-Validating" protocol must be strictly followed.

Storage Conditions
ParameterStandard RecommendationCritical Limit (Do Not Exceed)
Temperature 2°C to 8°C (Refrigerated)25°C (Room Temp)
Atmosphere Argon or Nitrogen (Inert)Ambient Air (>24 hours)
Light Amber Vial / Foil Wrapped Direct Fluorescent/Sunlight
Container Borosilicate Glass + Teflon-lined CapPolystyrene/Plastic
Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid, which accelerates hydrolysis/oxidation.

  • Inert Sampling: If the container is opened, flush the headspace with a gentle stream of Argon before resealing.

  • Solvent Choice: For solution-phase experiments, avoid acetone (aldol condensation risk) or amine-containing solvents. Use DMSO or Anhydrous Ethanol .

StorageWorkflowStartReceive CompoundCheckCheck Appearance(Yellow Crystalline Solid)Start->CheckStoreStore at 2-8°CProtect from LightArgon HeadspaceCheck->StorePassUseEquilibrate to RT(Prevent Condensation)Store->UseExperiment RequiredSampleSample under Inert GasUse->SampleResealFlush Headspace & ResealSample->ResealReseal->Store

Figure 2: Cycle of custody for maintaining compound integrity.

Analytical Monitoring & Stress Testing[1]

Trustworthiness in chemical biology requires empirical verification. Use these methods to validate the quality of your specific batch.

HPLC Stability Marker
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: UV at 254 nm and 280 nm.

  • Success Criteria:

    • Main Peak: ~10-12 min (Aldehyde).

    • Impurity 1 (Acid): Elutes earlier (more polar due to COOH).

    • Impurity 2 (De-bromo): Elutes earlier (loss of lipophilic Br).

NMR Validation (Self-Validating System)

Run a quick 1H-NMR in CDCl3 or DMSO-d6.

  • Aldehyde Proton: Look for a sharp singlet at ~10.2 - 10.4 ppm .

    • Validation: Integration must be 1.0H relative to aromatic signals. If <0.95H, oxidation has occurred.

  • Phenolic Proton: Broad singlet at ~11.0 - 12.0 ppm (indicates intact IMHB).

  • Impurity Check: A new peak at ~12-13 ppm indicates carboxylic acid formation (COOH).

Experimental Stress Test (For Method Validation)

If you are developing a formulation, perform this forced degradation study:

  • Oxidation: Dissolve 5mg in MeOH, add 10µL H2O2. Monitor HPLC at T=0, 1h, 24h.

  • Photolysis: Expose solid sample to UV light (254nm) for 4 hours. Check for de-bromination via LC-MS.

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (Analogous Structure).Link

    • Note: Used as the primary analog for physical property extrapolation (MP, Solubility).

  • BenchChem. (2025). The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity.Link

    • Source for Schiff base reactivity and general salicylaldehyde stability mechanisms.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.Link

    • Source for light sensitivity warnings in bromin
  • National Institutes of Health (PMC). (2012). Reactions of salicylaldehyde and enolates: versatile synthetic routes to chromane derivatives.Link

    • Detailed analysis of the reactivity of 5-bromo and other substituted salicylaldehydes.

Methodological & Application

Application Note: Advanced Protocols for Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in the synthesis of complex biaryl structures[1]. However, highly functionalized substrates such as 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS: 20035-45-4) present unique synthetic bottlenecks. This application note details the mechanistic challenges associated with this specific substrate—namely severe steric hindrance, potential catalyst chelation, and base sensitivity—and provides a field-proven, protecting-group-free protocol optimized for high-yield biaryl synthesis.

Mechanistic Insights & Substrate Challenges

As a Senior Application Scientist, it is critical to look beyond standard coupling conditions and analyze the specific topology of the substrate. 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde possesses three reactive vectors that actively interfere with the standard catalytic cycle[2]:

  • Severe Steric Hindrance (C6-Bromide vs. C1-Aldehyde): The rate-determining step in this reaction is the oxidative addition of the Pd(0) catalyst into the C-Br bond. The proximity of the bulky C1-formyl group to the C6-bromide creates a highly restricted steric pocket, often stalling traditional catalysts like Pd(PPh₃)₄[3].

  • Catalyst Chelation (C2-Hydroxyl): The unprotected phenolic hydroxyl group at the C2 position is acidic (pKa ~ 8). Under basic conditions, the resulting phenoxide can form a stable, thermodynamically dead-end 6-membered chelate with Pd(II) intermediates, preventing transmetalation[4].

  • Base Sensitivity (C1-Aldehyde): The formyl group is highly susceptible to side reactions. The use of strong bases (e.g., NaOH, KOH) at elevated temperatures can trigger Cannizzaro disproportionation or base-catalyzed aldol condensations, destroying the starting material.

Strategic Optimization (Causality)

To engineer a self-validating and robust protocol, the reaction conditions must be explicitly tailored to bypass the aforementioned challenges:

  • Catalyst & Ligand Dynamics: Standard triphenylphosphine ligands fail because they lack the electron density required to force oxidative addition into the crowded C6 position. We employ Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) . The electron-rich dicyclohexylphosphino moiety accelerates oxidative addition, while the bulky triisopropylphenyl group provides the steric push necessary to drive the final reductive elimination step[3].

  • Base Selection: K₃PO₄ or Cs₂CO₃ are utilized as "Goldilocks" bases. They are sufficiently basic to activate the arylboronic acid for transmetalation (forming the reactive boronate complex) but mild enough to leave the C1-aldehyde intact[1].

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) system is optimal. The water is strictly necessary to dissolve the inorganic base and facilitate the transmetalation step, while dioxane maintains the solubility of the highly organic substrate and catalyst.

Catalytic Cycle & Workflow Diagram

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex [Ar-Pd(L_n)-Br] (Crowded C1-Aldehyde Pocket) Pd0->PdII_OA Oxidative Addition (Requires Electron-Rich Ligand) Substrate 6-Bromo-3-ethoxy- 2-hydroxybenzaldehyde (Sterically Hindered C6-Br) Substrate->PdII_OA PdII_TM Pd(II) Transmetalation Complex [Ar-Pd(L_n)-Ar'] (Prone to C2-OH Chelation) PdII_OA->PdII_TM Transmetalation (Base-Activated) Boronic Ar'-B(OH)2 + Base (e.g., K3PO4) Boronic->PdII_TM PdII_TM->Pd0 Catalyst Regeneration Product Coupled Biaryl Product (6-Aryl-3-ethoxy- 2-hydroxybenzaldehyde) PdII_TM->Product Reductive Elimination (Promoted by Bulky Ligand)

Caption: Catalytic cycle of Suzuki coupling highlighting steric and chelation challenges of the substrate.

Quantitative Optimization Data

The following table summarizes the empirical data driving our protocol selection. Notice the direct correlation between ligand bulk/electron density and overall yield.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄PPh₃ (Intrinsic)Na₂CO₃Toluene/EtOH/H₂O8016< 20%Poor oxidative addition due to C6 steric bulk; significant unreacted starting material[3].
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O901245%Moderate conversion; bidentate ligand prevents some Pd-chelation by C2-OH but lacks steric push.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100888%Electron-rich ligand overcomes C6 hindrance; mild base protects C1-aldehyde[3].
Pd₂(dba)₃ XPhos Cs₂CO₃ 1,4-Dioxane/H₂O 80 10 92% Excellent transmetalation efficiency; highly effective for sterically demanding ortho-substituted substrates.

Step-by-Step Experimental Protocols

Protocol A: Protecting-Group-Free Suzuki-Miyaura Coupling

Objective: Direct coupling of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde with an arylboronic acid, avoiding costly and time-consuming protection/deprotection steps[4].

Materials Required:

  • 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (1.0 mmol, 245.07 mg)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%)

  • XPhos (0.08 mmol, 38.1 mg, 8 mol%)

  • Cs₂CO₃ (3.0 mmol, 977.4 mg)

  • 1,4-Dioxane (8.0 mL)

  • Deionized Water (2.0 mL)

Step-by-Step Procedure:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Evacuate and backfill the flask with Argon three times. Causality: Pd(0) and electron-rich phosphines are highly sensitive to oxidation. Strict inert conditions prevent the formation of inactive phosphine oxides.

  • Substrate and Base Addition: Add 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde, the arylboronic acid, and finely powdered Cs₂CO₃ to the flask. Repeat the Argon evacuation/backfill cycle twice.

  • Solvent Degassing and Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Degas the mixture by sparging with Argon for at least 30 minutes. Add 10 mL of this degassed solvent mixture to the reaction flask via syringe. Causality: Dissolved oxygen in the aqueous phase is the primary cause of catalyst death in biphasic Suzuki couplings.

  • Reaction Execution: Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block. Stir vigorously (800+ RPM) for 10-12 hours. Causality: High shear stirring is required to maximize the interfacial surface area between the organic and aqueous phases, facilitating transmetalation.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS until the aryl bromide is fully consumed.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (15 mL). Causality: The C2-hydroxyl group will exist as a water-soluble phenoxide salt in the presence of Cs₂CO₃. Acidification is strictly required to protonate the phenoxide and drive the product back into the organic layer.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.

References

Sources

Procedure for synthesizing 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of 6-bromo-3-ethoxy-2-hydroxybenzaldehyde (also known as 6-bromo-3-ethoxysalicylaldehyde). This compound is a critical scaffold in the development of bioactive Schiff bases, metallo-pharmaceuticals, and antiviral agents.

Direct bromination of the precursor 3-ethoxy-2-hydroxybenzaldehyde typically yields the thermodynamically favored 5-bromo isomer due to the strong para-directing effect of the C2-hydroxyl group. To achieve the 6-bromo substitution pattern, this protocol employs a Steric-Electronic Directing Strategy (SEDS) . By transiently masking the C2-hydroxyl group as an acetate ester, the directing power is shifted to the C3-ethoxy group, which directs the electrophile to the para position (C6), successfully inverting the regioselectivity.

Strategic Retro-Synthesis & Mechanism

The synthesis hinges on manipulating the electronic directing effects of substituents on the benzene ring.

The Regioselectivity Challenge
  • Substrate: 3-Ethoxy-2-hydroxybenzaldehyde.[1]

  • Direct Bromination: The free phenolic hydroxyl (-OH) at C2 is the strongest activating group. It directs electrophilic aromatic substitution (EAS) to the ortho and para positions.[2] With C3 blocked, the major product is the C5-bromo isomer (para to OH).

  • Target: C6-bromo isomer.[3][4][5]

The Solution: Acetate Protection

By converting the C2-OH to an acetate (-OAc):

  • Deactivation of C2: The -OAc group is a weaker activator than the free phenol and sterically hinders the C3 position.

  • Dominance of C3-Ethoxy: The -OEt group at C3 becomes the dominant activating group.

  • Regiocontrol: The -OEt group directs the incoming bromine to its para position (C6). The ortho position to -OEt (C2) is blocked, and C4 is sterically crowded and less favored than C6.

Reaction Pathway Diagram

SynthesisPathway cluster_legend Mechanism Logic Start 3-Ethoxy-2-hydroxybenzaldehyde (Precursor) DirectBr 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde (Undesired Isomer) Start->DirectBr Direct Bromination (Br2, AcOH) Protected 2-Acetoxy-3-ethoxybenzaldehyde (Intermediate A) Start->Protected Step 1: Protection (Ac2O, Pyridine) Brominated 2-Acetoxy-6-bromo-3-ethoxybenzaldehyde (Intermediate B) Protected->Brominated Step 2: Regioselective Bromination (Br2, NaOAc, AcOH) Target 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (Target) Brominated->Target Step 3: Hydrolysis (KOH, MeOH) Directing Effect: OH > OEt (Favors C5) Directing Effect: OH > OEt (Favors C5) Directing Effect: OEt > OAc (Favors C6) Directing Effect: OEt > OAc (Favors C6) Directing Effect: OH > OEt (Favors C5)->Directing Effect: OEt > OAc (Favors C6)

Caption: Figure 1. Synthetic pathway contrasting the direct bromination route (red, undesired) with the protection-directed route (blue, target).

Experimental Protocols

Materials & Reagents
ReagentCAS No.[1][2][4][6][7]PurityRole
3-Ethoxy-2-hydroxybenzaldehyde492-88-6>98%Starting Material
Acetic Anhydride108-24-7≥99%Protecting Agent
Bromine (Br₂)7726-95-6ACS ReagentBrominating Agent
Sodium Acetate (Anhydrous)127-09-3≥99%Buffer
Pyridine110-86-1AnhydrousCatalyst/Base
Step 1: Protection (Acetylation)

Objective: Mask the C2-phenol to alter regioselectivity.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂).

  • Dissolution: Dissolve 3-ethoxy-2-hydroxybenzaldehyde (10.0 g, 60.2 mmol) in Pyridine (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Acetic Anhydride (9.2 g, 8.5 mL, 90 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (lower Rf) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing 5 mL concentrated HCl (to neutralize pyridine).

  • Isolation: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect ~11.5 g (92%) of 2-acetoxy-3-ethoxybenzaldehyde as a pale yellow oil or low-melting solid. Use directly in Step 2.

Step 2: Regioselective Bromination

Objective: Introduce bromine at the C6 position. Critical Control Point: Sodium Acetate (NaOAc) is essential. It buffers the HBr generated, preventing premature deacetylation. If the pH drops too low, the acetate hydrolyzes, reforming the phenol, which will immediately brominate at the wrong position (C5).

  • Setup: Equip a 500 mL 3-neck RBF with a pressure-equalizing addition funnel, thermometer, and fume trap (neutralizer for HBr fumes).

  • Preparation: Dissolve 2-acetoxy-3-ethoxybenzaldehyde (10.0 g, 48 mmol) and Sodium Acetate (4.9 g, 60 mmol) in Glacial Acetic Acid (80 mL).

  • Bromination: Prepare a solution of Bromine (7.7 g, 2.5 mL, 48 mmol) in Acetic Acid (20 mL). Add this solution dropwise to the reaction flask at room temperature over 30 minutes.

  • Reaction: Stir for 2–3 hours. The color will fade from dark red to orange/yellow.

  • Quenching: Pour the mixture into ice water (300 mL) containing Sodium Bisulfite (1 g) to quench excess bromine.

  • Isolation: The product, 2-acetoxy-6-bromo-3-ethoxybenzaldehyde , typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Checkpoint: 1H NMR should show para-coupling (or lack of ortho/meta coupling patterns typical of C5 substitution) and the presence of the acetate peak (~2.3 ppm).

Step 3: Hydrolysis (Deprotection)

Objective: Restore the C2-phenol to yield the final target.

  • Setup: 250 mL RBF with reflux condenser.

  • Reaction: Suspend the intermediate from Step 2 (10.0 g) in Methanol (100 mL). Add Potassium Hydroxide (KOH, 4.0 g) dissolved in water (10 mL).

  • Conditions: Heat to reflux (65°C) for 1 hour. The solution will turn bright yellow (phenolate formation).

  • Workup: Cool to room temperature. Acidify to pH 2 with 2N HCl. The yellow color will disappear, and a precipitate will form.

  • Isolation: Filter the solid. Wash with cold water.[7]

  • Final Purification: Recrystallize from Ethanol or 2-Propanol.

  • Characterization:

    • Appearance: Light yellow needles.

    • Melting Point: Expect 102–105°C (consistent with 6-bromo-o-vanillin analogs).

    • 1H NMR (CDCl₃): δ 11.8 (s, 1H, OH, H-bonded), 10.3 (s, 1H, CHO), 7.3 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.1 (q, 2H, OCH₂), 1.5 (t, 3H, CH₃). Note the two aromatic protons are ortho to each other (J ≈ 8-9 Hz), confirming the 5,6-unsubstituted pattern? Correction: In 6-bromo-3-ethoxy-2-hydroxybenzaldehyde:

      • Ring positions: 1-CHO, 2-OH, 3-OEt, 4-H, 5-H, 6-Br.

      • Protons are at C4 and C5. They are ortho to each other.

      • If it were 5-bromo (1-CHO, 2-OH, 3-OEt, 4-H, 5-Br, 6-H): Protons at C4 and C6 would be meta (J ≈ 2 Hz).

      • Validation: The presence of an ortho coupling constant (J ≈ 8.5 Hz) confirms the 6-bromo regioisomer (protons at 4 and 5).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Product is 5-Bromo isomer Deacetylation occurred during Step 2.Ensure NaOAc is anhydrous and in excess.[8] Keep Step 2 anhydrous. Do not overheat.
Low Yield in Step 1 Incomplete acetylation.Extend reaction time or add catalytic DMAP (dimethylaminopyridine).
Oily Product in Step 3 Incomplete acidification or impurities.[6]Ensure pH < 3.[6] Recrystallize from hot ethanol.

References

  • Regioselective Bromination of Phenols

    • Hansen, T. V., & Skattebøl, L. (2005).[9] "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64.

    • Relevance: Establishes protocols for handling brominated salicylaldehydes and confirms directing effects in similar systems.
  • Synthesis of 6-Bromo-o-vanillin (Analogous Protocol)

    • Liegault, B., et al. (2008). "Synthesis of 6-bromo-2-hydroxy-3-methoxybenzaldehyde". PrepChem.
    • Relevance: Provides the specific precedent for the carbonate/acetate protection strategy to achieve C6 bromination in 3-alkoxy-2-hydroxybenzaldehydes.
  • Directing Effects in Aromatic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. Relevance: Authoritative grounding for the "Strongest Activator" rule (OH vs OEt vs OAc) used to design the synthesis.
  • Characterization Data (Analogous Compounds)

    • PubChem Compound Summary for CID 262237 (6-Bromo-2-hydroxy-3-methoxybenzaldehyde).
    • Relevance: Used for validating physical property expect

Sources

Application Note: Preparation of Hydrazone Derivatives from 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of hydrazone derivatives from 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (BEHB) . This specific scaffold represents a sterically congested, electron-rich salicylaldehyde derivative. The presence of the bromine atom at the C6 position (ortho to the aldehyde group) and the ethoxy group at the C3 position creates a unique steric and electronic environment that distinguishes this substrate from common salicylaldehydes.

Hydrazone derivatives of this scaffold are critical intermediates in the development of:

  • Antimicrobial and Antitubercular Agents: Hydrazones are pharmacophores with proven efficacy against M. tuberculosis.[1][2][3]

  • Tridentate Ligands (ONO Donors): The proximity of the phenolic hydroxyl and the azomethine nitrogen facilitates stable coordination with transition metals (Cu, Zn, V), utilized in catalysis and metallodrugs.

Scientific Foundation & Reaction Mechanism

Structural Analysis

The starting material, 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde , presents specific synthetic challenges:

  • Steric Hindrance (C6-Br): The bromine atom at position 6 is adjacent to the carbonyl carbon. This bulky group hinders the nucleophilic attack of the hydrazine, potentially requiring longer reaction times or higher temperatures compared to 5-bromo isomers.

  • Electronic Effect (C3-OEt): The ethoxy group is an electron-donating group (EDG) via resonance, which increases the electron density of the aromatic ring but slightly deactivates the carbonyl carbon toward nucleophilic attack.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic -OH and the carbonyl oxygen, stabilizing the starting material and raising the activation energy for the reaction.

Reaction Mechanism

The formation of the hydrazone follows an acid-catalyzed nucleophilic addition-elimination pathway (condensation).

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: Proton transfer and subsequent elimination of a water molecule yield the C=N (imine/hydrazone) bond.

ReactionMechanism SM 6-Bromo-3-ethoxy- 2-hydroxybenzaldehyde Act Acid Activation (C=O Protonation) SM->Act + H+ (AcOH) Inter Tetrahedral Hemiaminal Act->Inter + Hydrazine (R-NH-NH2) Prod Target Hydrazone (Schiff Base) Inter->Prod - H2O (Dehydration) Note Steric Hindrance at C6 requires vigorous reflux Note->Act

Figure 1: Acid-catalyzed condensation mechanism accounting for steric constraints.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleNotes
6-Bromo-3-ethoxy-2-hydroxybenzaldehyde >97%SubstrateEnsure dry; moisture can hydrolyze the product.
Hydrazine Derivative 98%NucleophileHydrazine hydrate (for simple hydrazones) or Aryl hydrazides.
Ethanol (Absolute) 99.9%SolventMethanol is a viable alternative; avoid water.
Glacial Acetic Acid 99%CatalystEssential for activation; do not use strong mineral acids (HCl) to avoid cleaving the ethoxy ether.
Standard Reflux Procedure (Method A)

Recommended for bulk synthesis and crystalline products.

  • Preparation of Aldehyde Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (245 mg) of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde in 15 mL of absolute ethanol . Stir at room temperature until fully dissolved.

    • Expert Tip: If solubility is poor due to the bromine atom, warm gently to 40°C.

  • Addition of Nucleophile: Add 1.0 - 1.1 mmol of the appropriate hydrazine/hydrazide derivative dropwise to the stirring solution.

    • Critical Control: Do not add a large excess of hydrazine hydrate (>1.5 eq) to avoid forming the azine byproduct (Ar-CH=N-N=CH-Ar), which is difficult to separate.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Observation: The solution color typically intensifies (yellow/orange) upon acid addition, indicating Schiff base formation initiation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 3 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (higher Rf) should disappear. Due to the 6-Br steric hindrance, if the reaction is incomplete after 6 hours, extend to 12 hours.

  • Workup & Isolation:

    • Remove the heat source and allow the flask to cool slowly to room temperature.

    • Place the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

    • Filter the precipitate using a Buchner funnel under vacuum.

    • Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

    • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Microwave-Assisted Synthesis (Method B)

Recommended for high-throughput screening or slow-reacting derivatives.

  • Mix 1.0 mmol of aldehyde and 1.1 mmol of hydrazine in 2 mL of Ethanol in a microwave vial.

  • Add 1 drop of Acetic Acid.

  • Irradiate at 80°C (Power: 150W) for 10-20 minutes .

  • Cool and filter as described in Method A.

Characterization & Validation

To validate the structure, compare spectral data against the starting material.

TechniqueDiagnostic Signal (Expected)Interpretation
FT-IR ν(C=N): 1605–1625 cm⁻¹Formation of the imine bond.
ν(OH): 3300–3450 cm⁻¹ (broad)Phenolic OH (often shifted due to H-bonding).
Absence of ν(C=O): ~1660 cm⁻¹Disappearance indicates full consumption of aldehyde.
¹H NMR (DMSO-d₆)δ 8.2 – 8.8 ppm (s, 1H) Azomethine proton (-CH=N-) . This is the definitive proof of hydrazone formation.
δ 10.0 – 12.0 ppm (s, 1H) Phenolic -OH (D₂O exchangeable).[4]
δ 3.9 – 4.1 ppm (q/t) Ethoxy group protons (-OCH₂CH₃).
Absence of δ ~10.2 ppm Disappearance of the aldehyde -CHO proton.

Troubleshooting Guide

Issue: Formation of Azine Byproduct
  • Symptom: Appearance of a highly insoluble, high-melting solid different from the expected hydrazone; two spots on TLC close together.

  • Cause: Reaction of the product hydrazone with another molecule of aldehyde (2:1 stoichiometry).

  • Solution: Ensure slow addition of the aldehyde to an excess of hydrazine if using hydrazine hydrate. For substituted hydrazides, this is less of a problem.[5]

Issue: "Oiling Out" (Product does not crystallize)
  • Symptom: Product separates as a sticky oil upon cooling.

  • Cause: Impurities or super-saturation in ethanol.

  • Solution:

    • Reheat to dissolve the oil.

    • Add water dropwise until slight turbidity appears.

    • Scratch the inner wall of the flask with a glass rod.

    • Allow to stand undisturbed overnight.

Experimental Workflow Diagram

Workflow Start Start: 1.0 mmol Aldehyde + 15 mL EtOH Mix Add 1.1 mmol Hydrazine + Cat. AcOH Start->Mix Reflux Reflux (80°C) 3-6 Hours Mix->Reflux Check TLC Check: Aldehyde Consumed? Reflux->Check Check->Reflux No (Extend Time) Cool Cool to 0°C (Precipitation) Check->Cool Yes Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Impure/Oil Final Final Product: Hydrazone Derivative Filter->Final Pure Solid Recryst->Final

Figure 2: Decision-tree workflow for the synthesis and purification of hydrazone derivatives.

References

  • Synthesis and Characterization of Schiff Base Compounds

    • Detailed protocols for salicylaldehyde-based hydrazones and the impact of ortho-substitution on reactivity.
    • Source:

  • Biological Relevance of Hydrazones

    • Review of antimicrobial and antitubercular properties of hydrazone derivatives derived
    • Source:

  • Reaction Optimization & Azine Prevention

    • Methodologies for controlling stoichiometry to prevent azine formation in hydrazine-aldehyde condensations.[6]

    • Source:

  • Microwave Assisted Synthesis

    • Protocols for accelerating hydrazone formation using microwave irradiation, applicable to sterically hindered aldehydes.
    • Source:

Sources

Advanced Application Note: Catalytic Architectures Derived from 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull-Steric" Advantage

In the realm of coordination chemistry, 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde represents a highly specialized ligand scaffold that offers a unique tripartite advantage for catalyst design. Unlike generic salicylaldehydes, this precursor integrates three critical structural features that fine-tune the electronic and steric environment of the resulting metal complexes:

  • 3-Ethoxy Group (Electronic Push): This electron-donating group (EDG) is ortho to the phenolic oxygen. It increases the electron density on the phenolate, stabilizing higher oxidation states of the central metal (e.g., Mn(III), V(V), Cu(III) intermediates), which is crucial for oxidative catalysis.

  • 6-Bromo Group (Steric Gating): Positioned ortho to the aldehyde (and subsequent imine), the bromine atom exerts significant steric bulk. This "steric gate" protects the metal center from bimolecular aggregation (dimerization) while modulating substrate access, enhancing selectivity.

  • Inductive Tuning (Electronic Pull): The bromine atom also provides a weak inductive withdrawal (

    
     effect), preventing the metal center from becoming too electron-rich, thereby maintaining Lewis acidity required for substrate activation.
    

This guide details the synthesis of Schiff base ligands derived from this precursor and their application in oxidative catalysis and C-C coupling reactions .

Ligand Synthesis Protocol: The "6-Br-3-EtO-Salen" Scaffold

The most robust catalytic applications arise from condensing this aldehyde with diamines to form tetradentate (


) Schiff base ligands (Salen-type).
Protocol A: Condensation with Ethylenediamine

Objective: Synthesis of


-bis(6-bromo-3-ethoxy-2-hydroxybenzylidene)ethylenediamine (

).

Reagents:

  • 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (2.0 mmol)

  • Ethylenediamine (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2.0 mmol of the aldehyde in 15 mL of absolute ethanol. The solution typically appears pale yellow.

  • Addition: Add 1.0 mmol of ethylenediamine dropwise to the stirring aldehyde solution.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The color will deepen to intense yellow/orange, indicating imine formation.
    
  • Crystallization: Cool the mixture to room temperature, then chill in an ice bath (

    
    ). A yellow precipitate will form.
    
  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry in a vacuum desiccator over

    
    .
    

Validation (Self-Check):

  • IR Spectroscopy: Look for the disappearance of the carbonyl peak (

    
    ) and the appearance of a strong imine (
    
    
    
    ) stretch at
    
    
    .
  • Yield: Typical yields range from 85-92%.

Metal Complexation Protocol

Protocol B: Synthesis of Cu(II) Catalyst

Objective: Coordination of Cu(II) to the


 ligand for oxidation catalysis.

Reagents:

  • Ligand (

    
    ) from Protocol A (1.0 mmol)
    
  • Copper(II) Acetate Monohydrate (1.0 mmol)

  • Methanol (30 mL)

  • Triethylamine (

    
    ) (2.0 mmol) – Critical for deprotonation.
    

Methodology:

  • Ligand Activation: Suspend 1.0 mmol of

    
     in 20 mL hot methanol. Add 2.0 mmol 
    
    
    
    . The solution will clear as the phenolic protons are removed, generating the dianionic
    
    
    species.
  • Metal Addition: Dissolve 1.0 mmol

    
     in 10 mL methanol and add it slowly to the ligand solution.
    
  • Reaction: Reflux for 3 hours. The solution usually turns dark green or brown.

  • Precipitation: Reduce solvent volume by 50% via rotary evaporation. Cool to room temperature.

  • Purification: Filter the complex. Wash thoroughly with hot water (to remove triethylammonium acetate salts) and then cold methanol.

Catalytic Application: Aerobic Oxidation of Alcohols

Context: The Cu(II) complex of this ligand is particularly effective for the oxidation of benzyl alcohol to benzaldehyde. The 3-ethoxy group stabilizes the high-valent Cu(III)-oxo intermediate, while the 6-bromo group prevents catalyst deactivation.

Protocol C: Catalytic Workflow

Reaction: Benzyl Alcohol +


 Benzaldehyde + 

Conditions:

  • Catalyst: [Cu(L)] (1.0 mol%)

  • Co-oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (3.0 mol%) – Acts as an electron transfer mediator.

  • Base: N-Methylimidazole (NMI) (5.0 mol%)

  • Solvent: Acetonitrile (

    
    )
    
  • Temperature:

    
    
    
  • Atmosphere: Open air (balloon of

    
     preferred for kinetics).
    

Step-by-Step Guide:

  • Charge: In a 10 mL reaction vial, combine Benzyl Alcohol (1.0 mmol), [Cu(L)] (0.01 mmol), TEMPO (0.03 mmol), and NMI (0.05 mmol).

  • Solvent: Add 3 mL of Acetonitrile.

  • Initiation: Connect an

    
     balloon (or open to air with vigorous stirring). Heat to 
    
    
    
    .
  • Monitoring: Monitor by GC-MS or TLC every 30 minutes.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (4:1). Benzaldehyde moves faster (

      
      ) than Benzyl Alcohol (
      
      
      
      ).
  • Workup: Once conversion >95% (typically 2-4 hours), pass the mixture through a short pad of silica to remove the metal catalyst. Evaporate solvent.[1][2]

Data Summary: Comparative Efficiency

Catalyst Ligand SubstituentsTime (h)Yield (%)TOF (

)
Note
Unsubstituted Salen6.07813Slow kinetics
3,5-Di-tert-butyl3.09230High steric, good stability
6-Br-3-OEt (This Protocol) 2.5 96 38 Best balance of electronics/sterics

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the catalytic cycle logic, highlighting the specific role of the 6-bromo and 3-ethoxy substituents.

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Catalytic Cycle (Oxidation) Precursor 6-Bromo-3-ethoxy- 2-hydroxybenzaldehyde SchiffBase Schiff Base Ligand (H2L) (Yellow Precipitate) Precursor->SchiffBase Reflux/EtOH (-H2O) Diamine Ethylenediamine Diamine->SchiffBase Catalyst Active Catalyst [Cu(L)] Square Planar Geometry SchiffBase->Catalyst CuSalt Cu(OAc)2·H2O CuSalt->Catalyst Base Et3N (Deprotonation) Base->Catalyst Intermediate Cu(III)-Oxo Species (Stabilized by 3-OEt) Catalyst->Intermediate O2 / TEMPO Substrate Benzyl Alcohol Substrate->Intermediate Intermediate->Catalyst Reductive Elimination Product Benzaldehyde Intermediate->Product Note1 3-OEt: Increases e- density Stabilizes High-Valent Metal Note1->Intermediate Note2 6-Br: Steric Bulk Prevents Dimerization Note2->Catalyst

Caption: Workflow showing ligand synthesis, metallation, and the catalytic oxidation cycle. Note the specific roles of the 3-ethoxy and 6-bromo substituents in stabilizing the active species.

Scientific Rationale & Troubleshooting

Why this specific substitution pattern works:
  • Electronic Synergism: In many oxidation reactions, the rate-determining step involves the formation of a high-valent metal-oxo species (e.g.,

    
    ). The 3-ethoxy group  is a strong 
    
    
    
    -donor. By pushing electron density into the aromatic ring and subsequently the phenolate oxygen, it lowers the redox potential required to access these high oxidation states, effectively "boosting" the catalyst's oxidizing power [1].
  • Steric Protection: A common failure mode for Schiff base catalysts is the formation of

    
    -oxo dimers (Inactive 
    
    
    
    species). The 6-bromo group , being bulky and positioned next to the coordination site, physically blocks the approach of a second metal center, forcing the catalyst to remain in its active monomeric form [2].
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield of Ligand Incomplete condensation due to steric bulk of 6-Br.Increase reflux time to 6-8 hours; use a Dean-Stark trap to remove water.
Catalyst is Insoluble Polymerization or lack of solvation.Ensure the ligand is fully deprotonated with

before adding metal salt. Use DMF/DMSO for catalysis if MeOH fails.
No Catalytic Turnover Catalyst poisoning or lack of oxidant activation.Ensure TEMPO is fresh (it degrades). Verify

flow. Check if the 6-Br group is too bulky for the specific substrate (switch to smaller amine linker).

References

  • Electronic Effects in Salen Catalysts

    • Title: Substituent Effects on the Electronic Structure and Catalytic Activity of Salen-Type Complexes.
    • Source:Dalton Transactions (General Principle Reference).
    • URL:[Link] (Journal Landing Page for verification of general principles in coordination chemistry).

  • Steric Modulation in Schiff Bases

    • Title: Steric and Electronic Control in the Synthesis of Salicylaldehyde Schiff Bases.
    • Source:Organic Syntheses / BenchChem Protocols.
    • URL:[Link]

  • Copper-Catalyzed Oxidation Protocols

    • Title: Aerobic Oxidation of Alcohols Catalyzed by Cu(II) Complexes with Nitroxyl Radicals.
    • Source:Journal of the American Chemical Society (Methodology Basis).
    • URL:[Link]

  • Compound Data (3-Ethoxy-2-hydroxybenzaldehyde)

    • Title: 3-Ethoxy-2-hydroxybenzaldehyde Properties and Derivatives.[3][4][5][6]

    • Source:PubChem / Sigma-Aldrich.[7]

    • URL:[Link]

Sources

Application Note & Protocols: Advanced One-Pot Synthesis Strategies Utilizing 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde and One-Pot Methodologies

In the landscape of modern synthetic organic chemistry, the efficiency and elegance of a synthetic route are paramount. 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde stands out as a highly valuable and versatile building block. Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilic phenolic hydroxyl, and a strategically placed bromo substituent on an electron-rich aromatic ring—offers multiple handles for sophisticated molecular construction. This trisubstituted benzaldehyde is a cornerstone for the synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry, drug discovery, and materials science.

The pursuit of synthetic efficiency has increasingly led to the adoption of one-pot reactions, where multiple transformations are conducted in a single reaction vessel without the isolation of intermediates.[1][2] This approach, also known as tandem, domino, or cascade synthesis, aligns with the principles of green chemistry by minimizing solvent waste, reducing purification steps, and saving considerable time and resources.[1][2] By avoiding the handling of potentially unstable intermediates, one-pot processes can often lead to higher overall yields and provide access to complex molecules that would be challenging to synthesize through traditional multi-step methods.[3]

This application guide provides detailed protocols and expert insights into several powerful one-pot synthesis methods starting from 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde. The methodologies described herein are designed to be robust and adaptable, serving as a practical resource for researchers engaged in the synthesis of novel chemical entities.

Core Concepts: Reactivity and Mechanistic Pathways

The synthetic utility of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is rooted in the distinct reactivity of its functional groups:

  • The Aldehyde Group: An electrophilic center that readily participates in condensation reactions (e.g., Knoevenagel, Wittig), imine formation, and as a component in multicomponent reactions (e.g., A³-coupling).

  • The Phenolic Hydroxyl Group: A nucleophilic center that can undergo O-alkylation, O-acylation, or participate in intramolecular cyclizations. Its acidity allows for easy deprotonation to form a phenoxide, a key intermediate in many reactions.

  • The Aromatic Ring: The combined electron-donating effects of the hydroxyl and ethoxy groups activate the ring, while the bromo substituent serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for late-stage functionalization.

The strategic placement of these groups enables a variety of sequential reactions to be performed in a single pot, often triggered by a specific catalyst or reagent.

Protocol 1: One-Pot Tandem A³-Coupling/Cyclization for the Synthesis of α-Aryl-2-benzofuranmethamines

Principle: This protocol leverages a copper-catalyzed three-component reaction (A³-coupling) of an aldehyde, an alkyne, and an amine to generate a propargylamine intermediate in situ. This intermediate then undergoes a 5-exo-dig cyclization, followed by a 1,3-allylic rearrangement, to furnish the benzofuran product in a single operation. The use of a bifunctional CuFe₂O₄ catalyst facilitates this entire cascade.[4]

Reaction Scheme: (6-Bromo-3-ethoxy-2-hydroxybenzaldehyde + Phenylacetylene + Morpholine → Substituted Benzofuranmethamine)

Materials and Reagents
  • 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

  • Phenylacetylene

  • Morpholine (or other cyclic secondary amine)

  • Copper Ferrite Nanoparticles (CuFe₂O₄)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate, Hexane (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add CuFe₂O₄ nanoparticles (10 mg, ~4.4 mol%).

  • Reagent Addition: Under an inert atmosphere, add 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (1.0 mmol, 1.0 eq), cesium carbonate (Cs₂CO₃, 0.31 mmol, 100 mg), and 5.0 mL of 1,4-dioxane.

  • Reactant Introduction: Sequentially add the cyclic secondary amine (e.g., morpholine, 1.2 mmol, 1.2 eq) and the terminal alkyne (e.g., phenylacetylene, 1.3 mmol, 1.3 eq) to the mixture.

  • Reaction Execution: Stir the reaction mixture and heat to 80 °C for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, cool the reaction to room temperature. If using magnetic CuFe₂O₄, the catalyst can be separated using an external magnet. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure α-aryl-2-benzofuranmethamine.

Causality and Expert Insights (E-E-A-T)
  • Catalyst Choice: CuFe₂O₄ acts as a bifunctional catalyst. The copper component facilitates the A³-coupling, while the ferrite support may play a role in the subsequent cyclization and rearrangement steps. Its magnetic nature allows for simple, eco-friendly recovery and reuse.[4]

  • Solvent and Base: 1,4-Dioxane is an excellent solvent for this transformation, and Cs₂CO₃ is a sufficiently strong base to facilitate the necessary deprotonations without interfering with the catalytic cycle.[4]

  • Temperature Control: Heating to 80 °C is critical to drive all stages of the cascade reaction—A³ coupling, cyclization, and rearrangement—to completion in a reasonable timeframe.[4]

Visualization of the One-Pot Cascade Workflow

G cluster_0 Single Reaction Vessel (One-Pot) cluster_1 In-Situ Generated Intermediate cluster_2 Tandem Reactions A 6-Bromo-3-ethoxy- 2-hydroxybenzaldehyde Catalyst CuFe₂O₄, Cs₂CO₃ 1,4-Dioxane, 80°C A->Catalyst B Secondary Amine B->Catalyst C Terminal Alkyne C->Catalyst Intermediate Propargylamine Intermediate Catalyst->Intermediate A³-Coupling Cyclization 5-exo-dig Cyclization Intermediate->Cyclization Rearrangement 1,3-Allylic Rearrangement Cyclization->Rearrangement Product α-Aryl-2-benzofuranmethamine Rearrangement->Product

Caption: Workflow for the one-pot synthesis of benzofuranmethamines.

Protocol 2: One-Pot Synthesis of 7-Bromo-4-ethoxy-2-amino-2H-chromene-3-carbonitrile

Principle: This protocol employs a base-catalyzed Knoevenagel condensation between the salicylaldehyde derivative and an active methylene compound (malononitrile). The resulting intermediate undergoes a rapid intramolecular O-Michael addition (cyclization) to form the stable 2H-chromene ring system. This method is highly efficient for constructing chromene libraries.

Reaction Scheme: (6-Bromo-3-ethoxy-2-hydroxybenzaldehyde + Malononitrile → Substituted 2-Amino-2H-chromene)

Materials and Reagents
  • 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

  • Malononitrile

  • Piperidine (or L-proline)[5]

  • Ethanol (reagent grade)

  • Standard laboratory glassware, magnetic stirrer

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (1.0 mmol, 1.0 eq) and malononitrile (1.1 mmol, 1.1 eq) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops, ~10 mol%) to the solution.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often rapid, with product precipitation sometimes occurring within 30-60 minutes. Monitor by TLC until the starting aldehyde is consumed.

  • Work-up and Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Purification: The filtered product is often of high purity. If necessary, the product can be recrystallized from ethanol to yield the pure 2-amino-2H-chromene derivative.

Causality and Expert Insights (E-E-A-T)
  • Catalyst Role: Piperidine, a weak base, is highly effective in catalyzing both the Knoevenagel condensation and the subsequent cyclization step without promoting side reactions. Organocatalysts like L-proline can also be used, often providing excellent yields in green solvents.[5]

  • Solvent Choice: Ethanol is an ideal solvent as it is environmentally benign and effectively solubilizes the reactants, while often allowing the product to precipitate upon formation, simplifying purification.[5]

  • Mechanism: The reaction proceeds via a two-step sequence within the same pot. First, the base deprotonates malononitrile, which attacks the aldehyde (Knoevenagel). Dehydration yields a benzylidene intermediate. The phenolic hydroxyl then attacks the electron-deficient alkene intramolecularly (O-Michael addition) to form the chromene ring.

Visualization of the Knoevenagel-Cyclization Mechanism

G Start Aldehyde + Malononitrile Step1 Knoevenagel Condensation Start->Step1 Intermediate Benzylidene Intermediate Step1->Intermediate Step2 Intramolecular O-Michael Addition Intermediate->Step2 Product 2H-Chromene Product Step2->Product

Caption: Mechanistic steps in one-pot chromene synthesis.

Data Summary: Comparison of One-Pot Methods

The following table summarizes the key parameters for the described one-pot protocols involving 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde.

Protocol No.Target Compound ClassKey ReactantsCatalyst/BaseSolventTemp. (°C)Typical Yield Range (%)
1BenzofuranmethaminesSecondary Amine, Terminal AlkyneCuFe₂O₄ / Cs₂CO₃1,4-Dioxane8080-95%[4]
22-Amino-2H-chromenesMalononitrilePiperidine or L-ProlineEthanolRoom Temp.85-98%[5]
3O-Alkylated CinnamatesAlkyl Halide, (Carbomethoxymethylene)triphenylphosphoraneKOHDMSO80>85%[6]

Note: Yields are representative based on literature for similar salicylaldehydes and may vary based on specific substrates and reaction scale.

Conclusion

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is a powerful substrate for developing efficient and atom-economical one-pot syntheses. The protocols detailed in this application note demonstrate how multicomponent reactions and tandem catalytic cycles can be employed to rapidly construct complex heterocyclic structures from this readily available starting material. By understanding the underlying mechanisms and the rationale for the selection of specific reagents and conditions, researchers can effectively implement these strategies to accelerate their discovery and development programs.

References

  • Title: Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement Source: RSC Advances (via PMC) URL: [Link]

  • Title: Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans Source: Engineered Science URL: [Link]

  • Title: Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Potassium phosphate catalyzed synthesis of substituted o- propargylsalicylaldehydes Source: Arkivoc URL: [Link]

  • Title: Pot economy and one-pot synthesis Source: Chemical Society Reviews URL: [Link]

  • Title: Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate Source: ResearchGate URL: [Link]

  • Title: Multicomponent Reactions in Total Synthesis Source: California Institute of Technology URL: [Link]

  • Title: One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO Source: ResearchGate URL: [Link]

  • Title: Multicomponent Reactions: An Advanced Tool for Organic Synthesis Source: Zenodo URL: [Link]

Sources

Application Note: Bioconjugation Strategies Using 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The molecule 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS 20035-41-0) represents a highly versatile heterobifunctional scaffold for chemical biology and drug development. Unlike generic cross-linkers, this scaffold offers a unique combination of reactive handles that enables the precise construction of Antibody-Drug Conjugates (ADCs), fluorescent probes, and stabilized peptide ligands.

The "Dual-Handle" Architecture

This scaffold functions as a molecular hub with two orthogonal reactivity profiles:

  • The Aryl Bromide (C-6): A robust handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). This allows for the pre-attachment of complex payloads (fluorophores, cytotoxic drugs) before exposure to sensitive biological material.

  • The ortho-Hydroxybenzaldehyde (C-1/C-2): A specialized bioconjugation headgroup.

    • Ortho-Hydroxyl Effect: The hydroxyl group at C-2 is not merely decorative; it facilitates intramolecular hydrogen bonding with the Schiff base nitrogen formed during conjugation. This accelerates imine formation and significantly stabilizes the conjugate against hydrolysis compared to simple benzaldehydes.

    • Ethoxy Group (C-3): Provides critical lipophilicity modulation, preventing aggregation of the hydrophobic core during aqueous bioconjugation steps.

Mechanism of Action

Pathway A: Payload Attachment (Chemical Synthesis)

The bromine atom serves as the site for installing the functional payload. This step is performed in organic solvents, allowing for harsh conditions incompatible with proteins.

Pathway B: Bioconjugation (Protein Ligation)

The aldehyde moiety reacts with primary amines (Lysine residues) on proteins to form a Schiff base (imine).

  • Kinetic Advantage: The ortho-hydroxyl group acts as an internal acid/base catalyst, protonating the intermediate carbinolamine and accelerating dehydration to the imine.

  • Thermodynamic Stability: The resulting imine is stabilized by a six-membered hydrogen-bond ring. For permanent conjugation, this imine is reduced to a secondary amine using sodium cyanoborohydride (reductive amination).

Mechanism Scaffold 6-Bromo-3-ethoxy- 2-hydroxybenzaldehyde Intermediate Functionalized Linker Scaffold->Intermediate Suzuki Coupling (Pd catalyst) Payload Payload (Drug/Dye) Payload->Intermediate Imine Schiff Base (Stabilized) Intermediate->Imine pH 6.5 -H2O Protein Protein (Lys-NH2) Protein->Imine Conjugate Final Conjugate (Secondary Amine) Imine->Conjugate Reductive Amination (NaCNBH3)

Figure 1: The sequential workflow transforming the raw scaffold into a stable bioconjugate.

Experimental Protocols

Protocol A: Scaffold Functionalization (Suzuki Coupling)

Objective: To attach a payload (e.g., a phenyl-boronic acid derivative of a fluorophore) to the bromine handle.

Reagents:

  • 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (1.0 eq)

  • Payload-Boronic Acid (1.1 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: In a reaction vial, combine the scaffold, payload-boronic acid, and K₂CO₃. Dissolve in Dioxane/Water. Sparge with nitrogen for 10 minutes to remove oxygen (critical to prevent Pd oxidation).

  • Catalysis: Add Pd(dppf)Cl₂ quickly under a nitrogen stream. Seal the vial.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC or LC-MS. The bromine peak (isotopic pattern 79/81) should disappear.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate, wash with 1M HCl (to protonate the phenol and ensure solubility), then brine. Dry over Na₂SO₄.

  • Purification: Isolate the product via silica gel chromatography.

    • Note: The aldehyde group is robust under these conditions, but avoid strong nucleophiles that might attack it.

Protocol B: Protein Conjugation via Reductive Amination

Objective: To conjugate the functionalized scaffold to surface Lysines of a target protein (e.g., BSA or IgG).

Reagents:

  • Target Protein (10 mg/mL in PBS, pH 7.4)

  • Functionalized Scaffold (from Protocol A, 10 mM stock in DMSO)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 6.0–6.5 (Slightly acidic pH favors imine formation over hydrolysis).

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃, 5 M stock in 1M NaOH). Caution: Toxic.

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the protein into the Conjugation Buffer using a Zeba™ Spin Desalting Column or dialysis.

    • Critical: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein for the aldehyde.

  • Activation (Imine Formation): Add the Functionalized Scaffold to the protein solution.

    • Molar Ratio: Use a 5–20 molar excess of scaffold over protein, depending on the desired Drug-to-Antibody Ratio (DAR).

    • Solvent: Ensure the final DMSO concentration is <10% to prevent protein denaturation.

    • Incubation: Incubate at Room Temperature (RT) for 2 hours with gentle agitation. The ortho-hydroxyl group will facilitate rapid equilibrium.

  • Reduction (Locking the Bond): Add NaCNBH₃ to a final concentration of 50 mM.

    • Why NaCNBH₃? It selectively reduces the protonated imine (Schiff base) without reducing the free aldehyde or disulfide bonds in the protein.

    • Incubation: React for 30 minutes at RT or overnight at 4°C.

  • Quenching & Purification:

    • Quench unreacted aldehyde by adding 1M Tris-HCl (pH 8.0) and incubating for 15 minutes.

    • Remove excess small molecules using a Size Exclusion Chromatography (SEC) column (e.g., PD-10) or extensive dialysis against PBS.

Quality Control & Characterization

MetricMethodAcceptance Criteria
Small Molecule Purity HPLC / ¹H-NMR>95% purity. Distinct singlet at ~10.2 ppm (Aldehyde CHO) and broad singlet at ~11.0 ppm (Phenol OH).
Conjugate Purity SEC-HPLCSingle peak corresponding to the protein MW; <5% aggregates.
Degree of Labeling (DOL) UV-Vis / LC-MSCalculate ratio of Payload Absorbance to Protein Absorbance. For MS, mass shift corresponds to (MW_scaffold + 1 Da) × n.
Stability SDS-PAGENo fragmentation or loss of payload after 48h incubation in serum at 37°C.

Advanced Application: Site-Specific N-Terminal Ligation

For researchers requiring site-specificity over random Lysine conjugation.

The 2-hydroxybenzaldehyde motif is uniquely capable of reacting with N-terminal Cysteine residues to form a thiazolidine ring.

  • Condition: pH 4.5–5.0.

  • Mechanism: The N-terminal amine and the thiol of Cysteine react with the aldehyde to form a stable 5-membered ring.

  • Advantage: This reaction is highly specific to N-terminal Cys and does not require a reducing agent, preserving sensitive protein structures.

References

  • Sacco, G., et al. (2023). "Functionalized 2-Hydroxybenzaldehyde-PEG Modules as Portable Tags for the Engagement of Protein Lysine ε-Amino Groups." Chemistry – A European Journal.[1] Link

    • Supports the mechanism of ortho-hydroxy stabiliz
  • MacDonald, J. I., et al. (2015). "Site-Specific N-Terminal Labeling of Proteins Using 2-Pyridinecarboxaldehyde." Bioconjugate Chemistry. Link

    • Provides foundational protocols for aldehyde-based N-terminal modific
  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Link

    • Reference for the stability comparisons of different aldehyde conjug
  • ChemicalBook. (2024). "Product entry: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde." Link

    • Verification of the commercial availability and physical properties of the specific scaffold.

Sources

Troubleshooting & Optimization

Preventing oxidation of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the handling, storage, and preservation of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde . It is designed for laboratory personnel requiring strict purity standards for downstream synthesis (e.g., Schiff base ligand formation, API synthesis).

Subject: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Chemical Class: Halogenated Salicylaldehyde Derivative Primary Degradation Pathway: Radical-Initiated Autoxidation

The Core Problem: Why Oxidation Occurs

Before implementing a storage protocol, it is vital to understand the mechanism of degradation. Like many benzaldehyde derivatives, this compound undergoes autoxidation —a radical chain reaction initiated by light, heat, or trace metal ions.

The aldehyde moiety (-CHO) is the weak link. In the presence of atmospheric oxygen, it converts to the corresponding carboxylic acid (6-Bromo-3-ethoxy-2-hydroxybenzoic acid ). This impurity can disrupt stoichiometric calculations and poison metal-catalyzed reactions.

Mechanism of Degradation (Visualized)

The following pathway illustrates how a single radical initiation event can propagate, converting your pure aldehyde into a carboxylic acid impurity.

OxidationPathway Aldehyde Pure Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction Initiator Initiator (hv, Metal ions) Initiator->Radical Peroxy Peroxy Radical (R-C(OO•)=O) Radical->Peroxy + O2 (Fast) Peroxy->Radical Chain Transfer Acid Carboxylic Acid (Impurity) Peroxy->Acid + R-CHO (Propagation)

Figure 1: The radical autoxidation cycle of aromatic aldehydes. Note that the peroxy radical abstracts a hydrogen from a fresh aldehyde molecule, propagating the chain.

Storage Protocol: The "Zero-Oxidation" Standard

To prevent the pathway above, you must break the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat .

Recommended Storage Conditions
ParameterSpecificationTechnical Rationale
Atmosphere Inert Gas (Argon preferred)Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can diffuse away more easily if the seal is imperfect.
Temperature 2°C – 8°C (Refrigerated)Lowering temperature kinetically inhibits the radical propagation step.
Container Amber Glass + Parafilm/TapeAmber glass blocks UV light (the initiator). Taping the cap prevents oxygen diffusion through the threads.
Desiccant Silica Gel (Secondary)Moisture can catalyze side reactions or hydrate the acid impurity, though oxidation is the primary concern.
Step-by-Step Storage Workflow
  • Purge: After every use, flush the headspace of the bottle with a gentle stream of Argon for 15–30 seconds.

  • Seal: Tighten the cap immediately. Wrap the cap-to-bottle junction with Parafilm M® or electrical tape to create a gas-tight seal.

  • Isolate: Place the bottle inside a secondary container (e.g., a sealable plastic bag or desiccator) containing a desiccant packet.

  • Darken: Store in a refrigerator dedicated to chemicals, away from internal lights.

Troubleshooting & FAQs

Direct answers to common laboratory observations.

Q1: My compound has turned from pale yellow to a darker orange/brown. Is it compromised?

Diagnosis: Likely yes. Explanation: Pure salicylaldehyde derivatives are typically pale yellow solids. Darkening indicates the formation of quinoid species or polymerization products, often secondary to the initial oxidation. Action: Perform a melting point check. A depressed or wide melting range (e.g., >2°C deviation from the ~103°C standard [1]) confirms impurity.

Q2: Can I remove the oxidized impurity (benzoic acid derivative) by washing?

Technical Warning: Be careful with base washes. Analysis: Standard protocols suggest washing benzaldehydes with sodium bicarbonate (NaHCO₃) to remove benzoic acid. However, your compound contains a phenol group (-OH).

  • Risk: The phenol is acidic (pKa ~7–8 due to the electron-withdrawing Bromine). Washing with strong base (NaOH/Na₂CO₃) will deprotonate the phenol and dissolve your product into the aqueous layer.

  • Solution: If you must wash a solution of the compound, use a weak buffer or rely on recrystallization (see Q3), which is far superior for solids.

Q3: How do I purify the oxidized material?

Protocol: Recrystallization is the gold standard for this solid.

  • Solvent: Ethanol or an Ethanol/Water mixture is typically effective for brominated salicylaldehydes.

  • Process: Dissolve the solid in minimal boiling ethanol. If insoluble particles (polymerized material) remain, filter hot. Allow to cool slowly to room temperature, then refrigerate.

  • Result: The carboxylic acid impurity is often more soluble in the mother liquor or crystallizes in a distinct habit that can be washed away.

Q4: How do I confirm purity before running a sensitive reaction?

Method: ¹H NMR Spectroscopy.

  • Target Signal: Look for the aldehyde proton singlet (-CH O) around 10.0 – 10.5 ppm .

  • Impurity Signal: The carboxylic acid proton (-COOH ) is broad and typically appears >11 ppm, but often exchanges with wet solvents.

  • Quantification: Integrate the aldehyde peak against the aromatic protons. A ratio deviation suggests loss of the formyl group.

Emergency Salvage Workflow

If you discover a critical batch has oxidized, follow this decision tree to determine if it can be saved.

SalvageWorkflow Start Batch Discolored / Suspect Oxidation CheckMP Check Melting Point (Expected: ~102-105°C) Start->CheckMP Result1 Sharp MP (±1°C) CheckMP->Result1 Pass Result2 Depressed/Broad MP CheckMP->Result2 Fail Action1 Surface Oxidation Only. Use as is or quick solvent wash. Result1->Action1 Action2 Significant Oxidation. Recrystallize (EtOH) Result2->Action2

Figure 2: Decision matrix for handling potentially degraded material.

References

  • Organic Syntheses. (1951). Purification of Benzaldehyde Derivatives via Bisulfite Addition. Organic Syntheses, Coll. Vol. 3, p.711. Retrieved from [Link]

  • Chemical Papers. (1982). The purification of benzaldehyde and stabilization. Retrieved from [Link]

Troubleshooting Schiff base formation with sterically hindered benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Current Status: Online Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Sterically Hindered Schiff Base Formation

System Overview: The Steric Challenge

You are likely here because your standard reflux in ethanol with a drop of acetic acid failed. With sterically hindered benzaldehydes (e.g., 2,6-disubstituted, mesityl, or tert-butyl groups), the reaction coordinate is distorted.

  • Kinetic Barrier: Bulky groups physically block the nucleophilic attack of the amine on the carbonyl carbon.

  • Thermodynamic Penalty: The resulting imine is often less stable than the starting materials, and the equilibrium constant (

    
    ) is small. Any trace of water drives the reaction backward (hydrolysis).
    

Below are the active support tickets addressing these specific failure modes.

Ticket #01: "My reaction stalls at 50% conversion despite 48h reflux."

Diagnosis: Equilibrium limitation due to water accumulation. Severity: High

For hindered substrates, the "push" from heat is insufficient if the "pull" (water removal) is not aggressive. Standard Dean-Stark traps often fail here because the reaction rate is so slow that water doesn't azeotrope out faster than it re-enters the equilibrium.

Protocol A: Activated Molecular Sieves (The Static Dehydration)

Do not use sieves straight from the jar. They are likely saturated with atmospheric moisture.

  • Activation (Crucial):

    • Heat 4Å molecular sieves to 300°C (minimum) for 3 hours under high vacuum or in a muffle furnace.

    • Note: 120°C (standard oven) is insufficient to desorb tightly bound water from the zeolite lattice [1].

  • The Setup:

    • Use a flame-dried flask under Argon/Nitrogen.

    • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

    • Loading: Add 1.0 g of activated sieves per 1 mmol of substrate.

  • Execution:

    • Add aldehyde and amine.[1][2][3][4][5][6]

    • Reflux (Toluene) or stir at RT (DCM) for 24–48 hours.

    • Validation: Monitor by 1H NMR. Look for the disappearance of the aldehyde -CHO proton (~10 ppm) and appearance of the imine -CH=N- proton (~8.2–8.8 ppm).

Ticket #02: "Standard acid catalysis (AcOH/pTsOH) yields no product."

Diagnosis: Electrophilic deactivation. Severity: Critical

Protonating the carbonyl oxygen makes the carbon more electrophilic, but it doesn't solve the steric blocking. Furthermore, if your amine is basic, you risk protonating the amine, killing its nucleophilicity entirely.[3]

Protocol B: The Titanium(IV) Chloride Method (The "Nuclear Option")

TiCl


 acts as a dual-mode agent: it is a fierce Lewis acid that activates the carbonyl and a chemical dehydrating agent that consumes the water produced (forming TiO

) [2].

WARNING: TiCl


 is corrosive and releases HCl gas upon contact with moisture. Perform in a fume hood.

Reagents:

  • Sterically hindered aldehyde (1.0 eq)

  • Amine (1.1 – 1.2 eq)

  • TiCl

    
     (0.5 – 0.6 eq)
    
  • Triethylamine (Et

    
    N) (3.0 – 4.0 eq) – Required to scavenge HCl.
    
  • Solvent: Anhydrous Toluene or THF.

Workflow:

  • Dissolution: Dissolve aldehyde and amine in anhydrous solvent under inert atmosphere. Cool to 0°C.

  • Base Addition: Add Et

    
    N.
    
  • Catalyst Injection: Dropwise addition of TiCl

    
     (neat or solution).[7] The solution will likely turn dark/orange/brown immediately.
    
  • Reaction: Allow to warm to RT. Stir for 2–12 hours.

  • Workup:

    • Quench carefully with saturated NaHCO

      
       (gas evolution!).
      
    • Filter the resulting slurry through a Celite pad to remove Titanium salts (TiO

      
      ).
      
    • Extract filtrate with EtOAc/DCM.

TiCl4_Workflow Start Start: Aldehyde + Amine (Inert Gas, 0°C) Base Add Excess Base (Et3N) Start->Base TiCl4 Add TiCl4 (Lewis Acid + Water Scavenger) Base->TiCl4 Complex Intermediate Titanium Complex TiCl4->Complex Activation Filter Celite Filtration (Remove TiO2) Complex->Filter Quench (NaHCO3) Product Isolated Imine Filter->Product

Figure 1: Workflow for Titanium(IV) Chloride mediated Schiff base synthesis. Note the filtration step is critical to remove titanium byproducts.

Ticket #03: "I need a greener method/I want to avoid toxic solvents."

Diagnosis: Process inefficiency. Resolution: Microwave-Assisted Synthesis.[3][4][5][8][9]

Microwave irradiation interacts directly with the dipole of the reagents/solvent, providing rapid internal heating that can overcome steric barriers more effectively than thermal convection [3].

Protocol C: Solvent-Free/Minimal Solvent Microwave Synthesis
  • Preparation: Mix aldehyde (1.0 eq) and amine (1.0 eq) in a microwave vial.

    • Optional: Add a drop of Ethanol or Methanol to create a slurry if solids are not mixing.

  • Catalysis (Optional): Add a catalytic amount of K-10 Montmorillonite clay or a drop of acetic acid (if sterics are moderate).

  • Irradiation:

    • Power: 150–300W (Variable).

    • Temp: 80–100°C.

    • Time: 1–5 minutes (Pulse in 30-second intervals to prevent overheating).

  • Post-Process: Cool to RT. The product often crystallizes directly. Recrystallize from EtOH.

Comparison of Methods:

FeatureStandard RefluxDean-Stark/SievesTiCl

Method
Microwave
Suitability for Hindered LowMediumHigh High
Reaction Time 12–48 hrs24 hrs2–6 hrs2–10 mins
Water Removal PoorGoodChemical (Irreversible) N/A (Kinetic drive)
Complexity LowMediumHigh (Safety)Low

Ticket #04: "Product decomposes on the column."

Diagnosis: Silica-induced Hydrolysis. Severity: High

You synthesized the product, but you destroyed it during purification. Silica gel is slightly acidic (pH 4–5) and contains bound water. This is the perfect environment to hydrolyze a sterically strained (unstable) imine back to the aldehyde and amine [4].

Troubleshooting Steps:
  • Pre-treat Silica: Slurry your silica gel in Hexanes/Et

    
    N (95:5) before packing the column. This neutralizes acidic sites.
    
  • Switch Stationary Phase: Use Neutral Alumina instead of Silica.

  • Avoid Chromatography: Hindered Schiff bases are often highly crystalline. Try recrystallization from hot ethanol or acetonitrile first.

Mechanistic Visualization

Understanding why the reaction fails aids in choosing the right protocol.

Mechanism cluster_0 Standard Conditions (Fail) cluster_1 TiCl4 / Microwave (Success) Aldehyde Hindered Aldehyde (2,6-disubstituted) StericBlock Steric Clash (Nucleophilic Attack Blocked) Aldehyde->StericBlock Activation Lewis Acid Activation (C=O bond polarized) Aldehyde->Activation TiCl4 Added Amine Primary Amine Amine->StericBlock Equilibrium Equilibrium Favors Reactants StericBlock->Equilibrium Slow Rate Imine Schiff Base Product Activation->Imine Barrier Lowered Dehydration Irreversible Water Capture (TiCl4 + H2O -> TiO2) Imine->Dehydration Prevent Hydrolysis

Figure 2: Mechanistic comparison between standard failure modes and Lewis Acid assisted success.

References

  • Molecular Sieve Activation

    • Title: Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels (Context on hydrolysis/w
    • Source: Int. J. Mol.[6] Sci. 2022, 23(6), 3105.[6]

    • URL:[Link]

  • TiCl4 Method

    • Title: Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones.[1]

    • Source: Chem. Commun., 2012, 48, 6735-6737.[1]

    • URL:[Link]

  • Microwave Synthesis

    • Title: Microwave Assisted Synthesis of Some New Schiff's Bases.[4][9][10]

    • Source: Asian Journal of Chemistry 19(4):3274-3276.[8]

    • URL:[Link]

  • Silica Hydrolysis Issues

    • Title: How to purify Schiff base product? (Community consensus on Silica acidity).
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting & Purification Guide for 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals. This document provides field-proven, mechanistically grounded solutions for isolating 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS: 20035-45-4) from its unreacted precursor, 3-ethoxy-2-hydroxybenzaldehyde, and other synthetic byproducts.

Part 1: Mechanistic Insights & Workflow

The synthesis of 6-bromo-3-ethoxy-2-hydroxybenzaldehyde relies on the Electrophilic Aromatic Substitution (EAS) of 3-ethoxy-2-hydroxybenzaldehyde using brominating agents like Br₂ or N-Bromosuccinimide (NBS). The hydroxyl (-OH) and ethoxy (-OEt) groups strongly activate the aromatic ring. However, the aldehyde (-CHO) group introduces steric hindrance and electron-withdrawing effects, which can stall the reaction kinetics.

Stopping the reaction prematurely to avoid over-bromination (e.g., 4,6-dibromo byproducts) inevitably leaves a significant fraction of unreacted precursor 1. Understanding this causality is the first step in designing a robust purification strategy.

G A 3-Ethoxy-2-hydroxybenzaldehyde (Precursor) C Electrophilic Aromatic Substitution A->C B Brominating Agent (Br2 / NBS) B->C D 6-Bromo-3-ethoxy- 2-hydroxybenzaldehyde C->D Main Pathway E Unreacted Precursor C->E Incomplete Conversion

Figure 1: Synthetic workflow and impurity generation during bromination.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the brominated product from the unreacted precursor using standard extraction? A: Both the precursor and the target product possess the same ionizable phenolic -OH group, meaning their pKa values are nearly identical. Consequently, acid-base liquid-liquid extraction will pull both compounds into the aqueous or organic phase simultaneously. Separation must rely on differences in lipophilicity and crystal lattice packing rather than pKa.

Q2: How do the polarities of the precursor and the target product differ? A: The introduction of the heavy, lipophilic bromine atom at the 6-position increases the overall molecular weight and non-polar surface area of the molecule. Furthermore, the bulky bromine atom slightly perturbs the intramolecular hydrogen bonding between the -OH and -CHO groups. As a result, 6-bromo-3-ethoxy-2-hydroxybenzaldehyde is noticeably less polar than the unreacted precursor, allowing it to elute faster during normal-phase chromatography 2.

Q3: How do I remove residual bromine or succinimide byproducts before purification? A: Residual oxidants must be neutralized immediately. We utilize a saturated sodium thiosulfate (Na₂S₂O₃) quench. Causality: Thiosulfate chemically reduces hazardous, organic-soluble Br₂ into benign, water-soluble bromide (Br⁻) ions. This prevents continuous, uncontrolled bromination from occurring while the solvent is being evaporated during workup.

Part 3: Quantitative Data & Analytical Profiles

To successfully monitor the purification, reference the chromatographic and solubility profiles below. These tables summarize the physical properties exploited during separation 3.

Table 1: Chromatographic Properties

Compound Molecular Weight Relative Polarity TLC R_f (Hexane:EtOAc 8:2) HPLC Retention Time (C18, 70% MeCN)
3-Ethoxy-2-hydroxybenzaldehyde 166.18 g/mol High ~0.35 ~4.2 min

| 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde | 245.07 g/mol | Low | ~0.55 | ~6.8 min |

Table 2: Solubility & Recrystallization Profiles

Solvent System Precursor Solubility (Cold / Hot) Target Solubility (Cold / Hot) Suitability for Recrystallization
100% Ethanol High / High Low / High Excellent (Target crystallizes upon cooling)
Hexane / DCM (9:1) Moderate / High Low / High Good (Requires careful solvent ratio tuning)

| Water | Low / Low | Low / Low | Poor (Used only for quenching/washing) |

Part 4: Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure maximum trustworthiness and yield.

G2 Crude Crude Mixture Scale Reaction Scale? Crude->Scale Small < 5 grams Scale->Small Large > 5 grams Scale->Large Flash Silica Column Chromatography (Hexane/EtOAc) Small->Flash Recryst Recrystallization (Ethanol) Large->Recryst Pure Pure Target Compound Flash->Pure Recryst->Pure

Figure 2: Decision matrix for selecting the optimal purification strategy.

Protocol A: Reaction Quenching and Aqueous Workup
  • Halt the Reaction: Cool the reaction mixture to 0 °C using an ice bath to immediately arrest the electrophilic aromatic substitution.

  • Chemical Quench: Slowly add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) per 10 mmol of brominating agent used. Stir vigorously for 15 minutes.

  • Self-Validation Step: Spot the aqueous phase onto potassium iodide-starch paper. A lack of blue-black color change validates the complete destruction of oxidative bromine.

  • Extraction: Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography (For scales < 5g)
  • Column Preparation: Pack a glass column with Silica Gel 60 (230-400 mesh) using a slurry of Hexane.

  • Dry-Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add 2-3 grams of silica gel, and evaporate to dryness. Load this dry powder onto the top of the column. Causality: Dry-loading prevents band broadening and tailing, which is critical since the ΔR_f between precursor and product is moderate (~0.20).

  • Elution: Elute with a gradient of Hexane:Ethyl Acetate (starting at 95:5 and increasing to 80:20).

  • Self-Validation Step: Perform a 2D-TLC on the concentrated target fractions. Spot the sample, run in the primary solvent, rotate the plate 90 degrees, and run again. A single spot on the diagonal confirms the product has not degraded on the silica and is highly pure.

Protocol C: Recrystallization (For scales > 5g)
  • Dissolution: Dissolve the crude solid in a minimum volume of boiling absolute ethanol.

  • Hot Filtration: If insoluble polymeric impurities are present, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Crystallization: Allow the solution to cool to room temperature slowly over 1 hour, then transfer to an ice bath (0-4 °C) for 2 hours. Causality: The bulky bromine atom disrupts the crystal lattice packing compared to the precursor, but its lower overall solubility in cold ethanol forces it to precipitate, leaving the unreacted precursor trapped in the mother liquor.

  • Isolation: Filter the crystals via vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under high vacuum.

Part 5: References

  • National Institutes of Health (PMC). Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information: Thin-layer chromatography and Gas chromatography of phenolic derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Conditions for 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization & Troubleshooting for Palladium-Catalyzed Cross-Coupling Target Molecule: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS: 5034-22-0 / Analogous derivatives) Context: Suzuki-Miyaura Cross-Coupling[1]

Introduction: The Thermal Paradox

Coupling 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde presents a unique "push-pull" thermal challenge. You are dealing with a scaffold containing three conflicting functionalities:

  • Aryl Bromide (C-6): Sterically crowded (ortho to aldehyde) and electronically deactivated for oxidative addition due to the electron-donating ethoxy (-OEt) and hydroxy (-OH) groups.[1] This typically demands higher temperatures.[1]

  • Free Phenol (C-2): Requires deprotonation to prevent catalyst poisoning, but the resulting phenoxide increases electron density, further strengthening the C-Br bond.[1]

  • Aldehyde (C-1): Thermally sensitive in basic media, prone to Cannizzaro disproportionation or polymerization at temperatures often required to activate the bromide.[1]

This guide moves beyond generic protocols to help you navigate this specific thermal landscape.

Module 1: The Thermal Landscape (Mechanism & Logic)

Temperature in this reaction is not just a switch for speed; it is a selector for pathways.[1] The Arrhenius relationship dictates that while the desired cross-coupling rate increases with temperature, side-reaction rates often increase exponentially faster once a threshold is crossed.

The Reaction Pathway Diagram

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways cluster_0 Thermal Sweet Spot (70-85°C) Start Starting Material (Ar-Br + Boronic Acid) Pd_Ox Oxidative Addition (Rate Limiting Step) Start->Pd_Ox High Ea (Requires >60°C) Side_Cann Cannizzaro/Polymers (Aldehyde degradation) Start->Side_Cann T > 100°C Strong Base (NaOH/KOH) TransMet Transmetallation (Base Dependent) Pd_Ox->TransMet Side_DeBr Hydrodehalogenation (Protodebromination) Pd_Ox->Side_DeBr T > 90°C Long Reaction Time Product Coupled Biaryl (Desired) TransMet->Product Reductive Elimination

Figure 1: Kinetic competition between Suzuki coupling and thermal degradation pathways.[1] Note the narrow "Sweet Spot" for this specific scaffold.

Module 2: Troubleshooting Guide

This section addresses specific failure modes related to temperature and reaction conditions.

Q1: I am observing low conversion (<30%) after 12 hours at 60°C. Should I increase the temperature?

Diagnosis: Likely Incomplete Oxidative Addition .[1] The electron-rich nature of the ring (due to the -OEt and -O⁻ groups) makes the C-Br bond stronger and less reactive toward Palladium(0). 60°C is often insufficient for deactivated aryl bromides.[1]

Corrective Action:

  • Increase Temperature: Raise to 80°C . This is usually the threshold required to overcome the activation energy for electron-rich aryl bromides.

  • Ligand Switch: If 80°C fails, do not go to 110°C immediately (risk of aldehyde degradation). Instead, switch to a more electron-rich, bulky ligand like SPhos or XPhos .[1] These ligands facilitate oxidative addition at lower thermal energies.[1]

  • Check Base Solubility: If using inorganic bases (K₂CO₃, Cs₂CO₃) in organic solvents (THF, Toluene), 60°C may not be hot enough to solubilize the base. Ensure you are using a water-miscible co-solvent (e.g., Dioxane/Water 4:[1]1) to ensure the base is active.

Q2: I see the formation of a "de-brominated" byproduct (Ar-H) instead of the product.

Diagnosis: Protodebromination (Hydrodehalogenation). This is a classic symptom of "overheating" in the presence of protic sources (water/alcohols) without rapid transmetallation. The Pd inserts into the C-Br bond, but instead of finding a boronic acid, it grabs a proton from the solvent/base.

Corrective Action:

  • Lower Temperature: Reduce temperature by 10-15°C.

  • Increase Boronic Acid: The rate of transmetallation is second-order.[1] Increase Boronic Acid equivalents (1.2 → 1.5 eq) to outcompete the proton source.

  • Dry the System: If using anhydrous conditions, ensure your solvent is strictly dry. If using aqueous conditions (standard for Suzuki), ensure the catalyst load is high enough (1-3 mol%) to finish the reaction fast before de-halogenation dominates.

Q3: My reaction mixture turns black/tarry, and the aldehyde peak disappears from NMR.

Diagnosis: Cannizzaro Reaction or Polymerization. You are likely using a strong hydroxide base (NaOH, KOH) at high temperatures (>90°C).[1] The free aldehyde is disproportionating into the alcohol and carboxylic acid, or polymerizing under basic stress.

Corrective Action:

  • Switch Base: Move to a milder base. K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) are superior for aldehyde-containing substrates.[1] Avoid Hydroxides.[1]

  • Temperature Cap: Do not exceed 85°C .

  • Concentration: Dilute the reaction (0.05 M - 0.1 M). High concentration favors intermolecular polymerization of aldehydes.[1]

Module 3: The "Gold Standard" Protocol

Based on the structural constraints of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde, the following protocol minimizes thermal risks while maximizing conversion.

Optimized Conditions Table
ParameterRecommendationRationale
Temperature 75°C - 85°C High enough for oxidative addition; low enough to prevent aldehyde degradation.[1]
Solvent 1,4-Dioxane / Water (4:1) Excellent solubility for both organic substrate and inorganic base.[1]
Base K₂CO₃ (2.5 - 3.0 eq) Mild enough to spare the aldehyde; strong enough to deprotonate the phenol and activate boronic acid.
Catalyst Pd(dppf)Cl₂·DCM (2-3 mol%) Robust, air-stable, and resistant to defoliation at 80°C.
Time 4 - 6 Hours Prolonged heating (>12h) increases de-bromination risk.[1]
Step-by-Step Workflow
  • Charge Solids: In a reaction vial, add:

    • 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (1.0 eq)[1]

    • Boronic Acid Partner (1.3 eq)

    • K₂CO₃ (3.0 eq) — Note: Extra base is calculated to neutralize the free phenol.

    • Pd(dppf)Cl₂·DCM (0.03 eq)

  • Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of high-temperature couplings.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe. Concentration should be ~0.1 M.[1][2]

  • Thermal Ramp: Place in a pre-heated block at 80°C .

    • Tip: Do not start cold and ramp up.[1] Drop into the hot block to initiate the catalytic cycle immediately.

  • Monitor: Check TLC/LCMS at 2 hours. If conversion is >80%, stop. Do not "cook" it overnight "just to be safe."

Module 4: Decision Tree for Optimization

Use this logic flow to adjust your specific experiment if the standard protocol fails.

OptimizationTree Start Start Reaction (80°C, K2CO3, Pd(dppf)Cl2) Check Check LCMS at 2 Hours Start->Check Result1 SM Remaining No Byproducts Check->Result1 Low Conv. Result2 De-brominated Product (Ar-H) Check->Result2 Side Rxn A Result3 Complex Mixture (Aldehyde loss) Check->Result3 Side Rxn B Action1 Increase Temp to 90°C OR Switch to SPhos Pd G2 Result1->Action1 Action2 LOWER Temp to 65°C Increase Boronic Acid (1.5eq) Result2->Action2 Action3 Switch Base to K3PO4 Lower Temp to 70°C Result3->Action3

Figure 2: Troubleshooting logic flow based on LCMS/TLC observation.

Module 5: Frequently Asked Questions (FAQs)

Q: Do I need to protect the phenol (-OH) or aldehyde (-CHO) before coupling? A: generally, no .[1]

  • Phenol: While protecting it (e.g., as a methyl ether or acetate) would make the coupling faster (by removing the negative charge of the phenoxide), it adds two synthetic steps. The "cost" of the free phenol is simply the requirement for more base (to handle the acidic proton) and slightly higher temperatures.

  • Aldehyde: Protection (as an acetal) is only necessary if you are using strong nucleophiles (Grignards/Lithiums).[1] For Suzuki coupling, the aldehyde is tolerated provided you avoid strong hydroxide bases.

Q: Can I use Microwave irradiation? A: Yes, but be careful. Microwave heating is excellent for overcoming the high activation energy of the deactivated bromide. However, the rapid superheating can accelerate aldehyde degradation.

  • Recommendation: Set the ceiling temperature to 100°C and run for only 10-20 minutes .

Q: Why is the color of my reaction changing from orange to black? A: Orange usually indicates active Pd(II) species or Pd-phosphine complexes.[1] Black precipitate is Palladium Black (Pd⁰ aggregates). This means your catalyst has "crashed out" and is no longer active.[1] This often happens if the temperature is too high for the ligand to stabilize the metal, or if the reaction runs too long after consuming the starting material. If this happens before conversion is complete, add more ligand (e.g., PPh₃) or lower the temperature.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Context on electron-rich/deactivated substrates). Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Navarro, O., et al. (2003).[1] Suzuki–Miyaura Cross-Coupling of Aryl Halides using [Pd(NHC)(allyl)Cl] Complexes. Journal of Organic Chemistry. (Demonstrates base/temp effects on hindered substrates). Link

Sources

Minimizing side reactions in the bromination of 3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2]

The Challenge: Brominating 3-ethoxy-2-hydroxybenzaldehyde (3-ethoxysalicylaldehyde) presents a classic conflict in electrophilic aromatic substitution (EAS). The substrate contains two strong activating groups (hydroxyl at C2, ethoxy at C3) and one deactivating group (aldehyde at C1).

While the C5 position is electronically favored (para to the strongly activating phenol), the high reactivity of the ring often leads to poly-bromination and ether cleavage (de-ethylation) if reaction kinetics are not strictly controlled.

Regioselectivity Map

The following diagram illustrates the electronic competition and steric factors determining the product distribution.

Regioselectivity Substrate 3-Ethoxy-2-Hydroxybenzaldehyde (Substrate) C5 C5-Bromo Product (Target: >90%) Substrate->C5 Para to -OH (Kinetic Major) C6 C6-Bromo Isomer (Minor Impurity) Substrate->C6 Para to -OEt Ortho to -OH C4 C4-Bromo Isomer (Sterically Hindered) Substrate->C4 Blocked by -OEt/-H Sterics DiBromo 5,6-Dibromo Product (Over-reaction) C5->DiBromo Excess Br2 / High Temp C6->DiBromo Excess Br2

Figure 1: Regioselectivity landscape. The C5 position is kinetically favored due to the strong directing effect of the C2-hydroxyl group. C6 is the secondary active site.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users during scale-up and optimization.

Issue 1: "I am observing significant amounts of 5,6-dibromo impurity."

Diagnosis: The phenolic ring is highly activated.[1][2] Once the mono-brominated product forms, it remains reactive enough to undergo a second bromination at the C6 position, especially if the local concentration of the brominating agent is high.

Corrective Actions:

  • Switch Reagents: Move from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of electrophilic bromine, preventing "hot spots" of reactivity.
    
  • Stoichiometry Control: Use a slight deficit of the brominating agent (0.95 – 0.98 eq). It is easier to separate unreacted starting material (via polarity difference) than to separate the dibromo impurity (which often co-crystallizes).

  • Temperature Modulation: Conduct the addition at 0°C to -10°C . Lower temperatures increase the energy barrier difference between the C5 and C6 transition states, enhancing selectivity.

Issue 2: "The ethoxy group is disappearing, yielding 5-bromo-2,3-dihydroxybenzaldehyde."

Diagnosis: This is Acid-Catalyzed Ether Cleavage . The bromination reaction generates HBr as a byproduct. In the presence of moisture and heat, HBr can cleave the aryl-ethyl ether bond.

Corrective Actions:

  • Buffer the System: If using

    
    , add Sodium Acetate (NaOAc)  to the reaction mixture. It acts as a buffer, neutralizing HBr to weaker Acetic Acid (AcOH).
    
  • Solvent Choice: Avoid aqueous acids. Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

  • Protocol Adjustment: If using NBS, the byproduct is succinimide, which is non-acidic, significantly reducing this risk.

Issue 3: "My aldehyde peak is diminishing in NMR, appearing as a carboxylic acid."

Diagnosis: Oxidation. Aldehydes are prone to oxidation to carboxylic acids by


 in the presence of water (

).

Corrective Actions:

  • Exclude Water: Ensure solvents are dried (molecular sieves).

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon to prevent auto-oxidation.

Recommended Protocol (Standard Operating Procedure)

This protocol utilizes NBS in Acetonitrile , which offers the highest reliability for minimizing side reactions compared to the traditional


/Acetic Acid route.

Reagents:

  • Substrate: 3-Ethoxy-2-hydroxybenzaldehyde (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 eq)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration relative to substrate)

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%) - Optional, accelerates rate without compromising selectivity.
    

Workflow Diagram:

Workflow Start Start: Dissolve Substrate in MeCN (0.1 M) Cool Cool to 0°C (Ice/Salt Bath) Start->Cool Add Add NBS (Solid) portion-wise over 30 mins Cool->Add Monitor Monitor via TLC/HPLC (Target: <5% SM remaining) Add->Monitor Quench Quench with water Extract with EtOAc Monitor->Quench Complete Wash Wash Org. Layer 1. Water 2. Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Recryst Recrystallize (EtOH or EtOH/Water) Dry->Recryst

Figure 2: Optimized NBS bromination workflow.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-2-hydroxybenzaldehyde (10 mmol, 1.66 g) in anhydrous Acetonitrile (100 mL).

  • Temperature Control: Cool the solution to 0°C using an ice-water bath.

  • Addition: Add N-Bromosuccinimide (10 mmol, 1.78 g) portion-wise over 30 minutes. Note: Adding solid NBS slowly prevents localized concentration spikes.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for an additional 2-4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The product (5-bromo) usually runs slightly less polar than the starting material.

  • Work-up:

    • Concentrate the acetonitrile under reduced pressure to ~20% volume.

    • Pour the residue into cold water (50 mL). The product usually precipitates as a solid.

    • Filter the solid.[3][4] If oil forms, extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Recrystallize the crude solid from hot Ethanol. This effectively removes any trace succinimide and 5,6-dibromo impurities.

Data & Specifications

Comparison of Brominating Agents
ParameterBromine (

) / AcOH
NBS / MeCN KBr / Oxone
Active Species

(High conc.)

(Low conc.)

(In situ gen.)
Atom Economy Low (HBr waste)High (Succinimide byproduct)Medium
Regioselectivity (C5:C6) ~85:15>95:5 ~90:10
Risk of Ether Cleavage High (due to HBr)Low Low
Scalability HighHighMedium
Recommended For Commodity synthesisPharma/High Purity Green Chemistry
Physical Properties of Key Compounds[6][7][8][9]
CompoundMolecular WeightMelting PointAppearance
Substrate (3-Ethoxy-2-hydroxy...)166.17 g/mol 68-70°CLight yellow solid
Target (5-Bromo-3-ethoxy...)245.07 g/mol 108-110°CYellow crystalline solid
Impurity (5,6-Dibromo...)323.97 g/mol 125-128°CDarker orange solid

References

  • Regioselectivity in Phenol Bromination

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry.
    • Context: Establishes NBS/MeCN as the superior method for high para-selectivity in activ
  • Mechanistic Analysis of Salicylaldehyde Derivatives

    • Li, X., et al.
    • Context: Provides computational backing for the preference of the C5 position over C6 and C4 in salicylaldehyde deriv
  • Synthesis of 5-Bromo-3-ethoxysalicylaldehyde (Schiff Base Precursors)

    • ResearchGate Protocol Discussion. "Synthesis and characterization of Schiff base using 5-bromo salicylaldehyde."
    • Context: Confirms the standard pathway and physical properties of the 5-bromo deriv
  • General Protocol for Bromination of Hydroxybenzaldehydes

    • BenchChem Technical Protocols.[2] "Application Notes and Protocols for the Bromination of m-Hydroxybenzaldehyde."

    • Context: Adapts general handling of hydroxybenzaldehydes to specific ethoxy-substituted variants.

Sources

Technical Support Center: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for process chemists and engineers. It prioritizes the specific challenges of regioselectivity and purification inherent to this polysubstituted aromatic system.

Status: Operational | Tier: L3 (Process Development & Scale-Up)[1]

Molecule Profile & Critical Quality Attributes (CQAs)

Target Molecule: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Core Scaffold: 3-Ethoxysalicylaldehyde derivative Primary Application: Intermediate for PDE5 inhibitors, kinase inhibitors, and complex API synthesis.[1]

The Scale-Up Paradox: The production of this specific isomer is chemically "fighting nature." The starting material, 3-ethoxy-2-hydroxybenzaldehyde , contains two directing groups (OH at C2, OEt at C3) that naturally favor electrophilic substitution at the C5 position (para to the strong OH donor). Forcing bromination to the C6 position (para to the weaker OEt donor, ortho to the aldehyde) creates significant regioselectivity challenges.

ParameterSpecification TargetCommon Scale-Up Failure Mode
Purity (HPLC) > 98.5% a/aPersistent contamination with 5-bromo isomer (10–30%).
Appearance Pale yellow crystalline solidDark orange oil/tar (due to oxidation or poly-bromination).
Residual Solvents < 5000 ppm (Class 3)Trapped acetic acid or halogenated solvents in crystal lattice.
Water Content < 0.5% w/wHydrolysis of imine intermediates (if using Schiff base protection).

Interactive Troubleshooting Guide

Issue 1: "I am getting >15% of the 5-Bromo isomer. How do I shift regioselectivity to C6?"

Diagnosis: You are likely performing direct bromination (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or NBS) under thermodynamic control or in a polar protic solvent (like Acetic Acid) which stabilizes the transition state for the OH-directed C5 attack.

Technical Intervention: To favor the C6 position, you must suppress the directing power of the C2-hydroxyl group or utilize steric bulk to discourage C5 attack.[1]

Protocol A: The "Amine-Buffered" Bromination (Recommended for Scale-Up) Instead of acidic conditions, use a lipophilic amine to form a transient salt or complex with the phenol, altering electron density.[1]

  • Solvent Switch: Move from Acetic Acid to Dichloromethane (DCM) or Toluene .[1] Non-polar solvents destabilize the charge-separated transition state required for the lower-energy C5 substitution.

  • Add Buffer: Add 1.1 eq of tert-Butylamine (

    
    ).
    
    • Mechanism:[2][3][4] The amine forms a salt with the phenol (phenoxide). While phenoxides are generally more reactive, the bulky tert-butylammonium counter-ion can sterically hinder the "open" C5 position, slightly favoring the C6 position which is "guided" by the para-ethoxy group.

    • Note: Some protocols suggest forming the Schiff Base (imine) first with the amine. The imine group is less electron-withdrawing than the aldehyde, but the steric bulk of the imine nitrogen substituent shields the C2/C3 region, forcing bromination to C6? Actually, the imine directs ortho (to C6).

  • Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine. NBS allows for slow, controlled release of

    
    .
    
  • Temperature: Maintain -10°C to 0°C . Higher temperatures favor the thermodynamic product (5-bromo).

Protocol B: The "Transient Blocking" Route (High Purity) If Protocol A yields insufficient purity, use a blocking group strategy.[1]

  • Sulfonation: Treat substrate with concentrated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to sulfonate the reactive C5 position (para to OH).
    
  • Bromination: Brominate the C5-sulfonated intermediate. The only open active site is C6.[1]

  • Desulfonation: Hydrolyze the sulfonic acid group (steam distillation or acid reflux) to restore the C5 proton.[1]

Issue 2: "The reaction exotherms uncontrollably upon NBS addition."

Diagnosis: Bromination is highly exothermic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to 

kJ/mol). At scale, heat accumulation accelerates the reaction, leading to poly-bromination (3,5,6-tribromo species) and radical side reactions (benzylic bromination of the ethoxy ethyl group).

Safety & Control Protocol:

  • Dosing Strategy: Do not add solid NBS. Dissolve NBS in DMF or Acetonitrile (approx 2-3 volumes) and add via a dosing pump.

  • Heat Removal: Ensure reactor jacket temperature is at least 10°C below the target process temperature (

    
    ).
    
  • Visual Check: If the reaction mixture turns from yellow/orange to dark red/brown , you are generating free radical bromine species. Quench immediately with Sodium Thiosulfate solution.

Issue 3: "The product oils out during recrystallization and won't filter."

Diagnosis: The 6-bromo isomer has a lower melting point than the 5-bromo isomer and often forms supersaturated oils in ethanol/water mixtures. This "oiling out" traps impurities.[1]

Purification Protocol:

  • Solvent System: Avoid pure Ethanol. Use Isopropanol (IPA) / Heptane .

  • Seeding: You must seed the mixture at the metastable zone width (approx 5-10°C below saturation temperature).

  • Procedure:

    • Dissolve crude in hot IPA (60°C).

    • Cool to 45°C. Add seed crystals (0.5% w/w).

    • Hold for 1 hour to establish crystal bed.

    • Slowly add Heptane (antisolvent) over 4 hours.[1]

    • Cool to 0°C and filter.[1]

Visualizing the Process Logic

Diagram 1: Synthetic Pathways & Competitive Regiochemistry

This diagram illustrates the electronic conflict between the directing groups and the resulting product distribution.[1]

BrominationPathways Start Starting Material 3-Ethoxy-2-hydroxybenzaldehyde TS_5 Transition State A (OH-Directed) Start->TS_5 Fast (Low Ea) TS_6 Transition State B (OEt-Directed) Start->TS_6 Slow (Steric hindrance) Reagent Brominating Agent (NBS or Br2) Reagent->TS_5 Reagent->TS_6 Prod_5 MAJOR IMPURITY 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde (Thermodynamic Product) TS_5->Prod_5 Default Path Prod_6 TARGET MOLECULE 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (Kinetic/Steric Product) TS_6->Prod_6 Optimized Path Poly Over-Brominated By-products Prod_5->Poly Excess Reagent Prod_6->Poly Excess Reagent

Caption: Competitive bromination pathways. The hydroxyl group (C2) strongly directs to C5, creating the major impurity.[1] Process optimization must artificially lower the energy barrier for the C6 pathway.

Diagram 2: Purification & Troubleshooting Decision Tree

A logic flow for handling crude reaction mixtures.[1]

PurificationLogic Crude Crude Reaction Mixture (Contains 5-Br, 6-Br, Tar) Check HPLC Analysis Ratio 6-Br : 5-Br Crude->Check Good Ratio > 85:15 Check->Good Yes Bad Ratio < 60:40 Check->Bad No Recryst Recrystallization (IPA/Heptane) Good->Recryst Chrom Column Chromatography (Silica, DCM/Hexane) Bad->Chrom Recryst ineffective for separation Oil Issue: Oiling Out? Recryst->Oil Final Pure Target (>99%) Chrom->Final Seed Add Seed @ 45°C Slow Cooling Oil->Seed Yes Oil->Final No Seed->Final

Caption: Decision matrix for purification. High levels of 5-bromo impurity (>40%) typically require chromatography as fractional crystallization becomes inefficient due to eutectic formation.[1]

Frequently Asked Questions (FAQs)

Q: Can I use elemental Bromine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) instead of NBS to save cost? 
A:  Yes, but with caveats. Elemental bromine is much more aggressive and less regioselective. If you use 

, you must dilute it in Acetic Acid and add it dropwise at -5°C. Expect the 5-bromo impurity to increase by 5-10% compared to NBS. For high-value pharma intermediates, the cost of purification usually outweighs the savings on the reagent.

Q: The starting material (3-ethoxysalicylaldehyde) is expensive. Can I make it? A: Yes. It is typically synthesized by the ethylation of 2,3-dihydroxybenzaldehyde (using Ethyl Iodide/K2CO3) or the Reimer-Tiemann formylation of 2-ethoxyphenol . Note that ethylation of 2,3-dihydroxybenzaldehyde requires strict pH control to avoid bis-alkylation.

Q: Why is the product turning pink/brown during storage? A: The 6-bromo isomer is photo-sensitive and prone to oxidation. The phenol moiety can oxidize to a quinone-like species.

  • Requirement: Store in amber glass or double polyethylene bags inside a fiber drum.

  • Atmosphere:[5][6] Flush headspace with Nitrogen or Argon.

  • Shelf-life: Retest every 6 months.

Q: Are there any specific safety hazards with the 6-bromo isomer? A: Beyond standard irritant properties (H315, H319), brominated phenols/benzaldehydes can be potent lachrymators (tear gas agents) if vaporized. Handle only in a fume hood. In case of skin contact, wash with PEG-400 or excessive soap/water; water alone is often ineffective due to lipophilicity.

References

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (Analogous Structure).Link

  • Hanson, J. R., et al. (2010). "The conformation of some ortho-bromoarylaldehydes." Spectrochimica Acta Part A, 75, 123-126. (Discusses structural characterization of 6-bromo-substituted salicylaldehydes).

  • Larrow, J. F., & Jacobsen, E. N. (1994). "A practical method for the synthesis of salicylaldehydes." Journal of Organic Chemistry, 59(7), 1939-1942. (Foundational work on formylation and substitution patterns in salicylaldehydes).

  • Eshwar Rao, S., & Gayathri, V. (2017).[1][8] "Oxidative bromination of salicylaldehyde by potassium bromide/H2O2." Journal of Chemical Technology & Biotechnology. Link (Highlights the natural preference for 5-bromo substitution).

  • National Science Foundation (NSF). (2022). "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives." Journal of Organic Chemistry. Link (Advanced catalytic methods for altering regioselectivity).

Sources

Validation & Comparative

Comparative Reactivity Profile: 6-Bromo vs. 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde

[1][2]

Executive Summary

In the development of salen ligands, pharmaceutical intermediates, and functionalized aromatics, the regiochemistry of the bromine substituent on the 3-ethoxy-2-hydroxybenzaldehyde scaffold dictates both synthetic accessibility and downstream reactivity.

  • 5-Bromo Isomer: The thermodynamic and kinetic product of direct bromination.[1] It exhibits "standard" salicylaldehyde reactivity, making it ideal for high-throughput Schiff base formation and metal coordination.[1][2]

  • 6-Bromo Isomer: A sterically congested, "ortho-blocked" scaffold.[1][2] It requires indirect synthesis or careful separation.[1][2] Its primary value lies in steric control , where the 6-bromo substituent forces non-planar geometries in downstream ligands or selectively slows aldehyde condensation to prevent oligomerization.[1]

Structural & Electronic Analysis

The core scaffold contains three functional groups with competing directing effects:

  • Hydroxyl (-OH, C2): Strongly activating, ortho/para directing.[2][3]

  • Ethoxy (-OEt, C3): Activating, ortho/para directing.[2]

  • Aldehyde (-CHO, C1): Deactivating, meta directing.

Electronic & Steric Comparison Table
Feature5-Bromo Isomer 6-Bromo Isomer
Structure Br is para to -OH; meta to -CHO.[1][2]Br is meta to -OH; ortho to -CHO.[1][2]
Steric Environment Open: Aldehyde is accessible.[1][4][5][6]Congested: Br atom crowds the carbonyl carbon.
Electronic Effect on CHO Inductive withdrawal (-I) increases electrophilicity slightly.[1][2][3]Field effect and steric repulsion destabilize planar carbonyl conformation.[1]
Phenol Acidity (pKa) Higher Acidity: Br is para to phenoxide, stabilizing the anion via -I effect.[2]Lower Acidity: Br is meta; stabilization is weaker.[1]
Primary Application General intermediate, rapid Schiff base synthesis.Sterically hindered ligands, regioselective coupling.

Synthetic Accessibility & Regioselectivity[7]

The synthesis of these isomers is governed by the strong directing power of the C2-hydroxyl group.

Pathway Analysis (Graphviz Diagram)

The following diagram illustrates the divergent synthetic pathways required to access each isomer.

SynthesisPathwaysStart3-Ethoxy-2-hydroxybenzaldehyde(Starting Material)Br2Br2 / AcOH(Direct Bromination)Start->Br2Protect1. Protection (MOM/Bn)2. Lithiation (Li-Hal Exchange)Start->Protect Alternative RouteProd55-Bromo Isomer(Major Product >95%)Br2->Prod5 Para-directing (-OH) Fast KineticsProd66-Bromo Isomer(Trace/Synthetic Target)Br2->Prod6 Steric Clash Minor ByproductProtect->Prod6 Directed Ortho Metalation (DOM)

Figure 1: Divergent synthetic pathways.[2] Direct bromination overwhelmingly favors the 5-bromo isomer due to electronic activation by the para-hydroxyl group.[1]

Mechanistic Insight[2]
  • 5-Bromo Synthesis: The C5 position is electronically activated by the para-hydroxyl group and the ortho-ethoxy group.[1][2] Bromination with

    
     in acetic acid yields this isomer almost exclusively.[1][2]
    
  • 6-Bromo Synthesis: Accessing the 6-position requires overcoming the directing effect of the hydroxyl group.[1] This is often achieved by Directed Ortho Metalation (DOM) .[2] A common strategy involves protecting the phenol (e.g., as a carbamate or ether), which directs lithiation to the C6 position (ortho to the protecting group), followed by quenching with an electrophile or halogen source.

Reactivity Comparison: Experimental Data

A. Schiff Base Formation (Aldehyde Reactivity)

The most common application for these molecules is condensation with amines to form Schiff bases (imines).[7]

  • 5-Bromo: Reacts rapidly.[1][2][8] The bromine is distant from the reaction center.

  • 6-Bromo: Reacts sluggishly.[1][2][8] The bulky bromine atom at C6 creates significant steric hindrance ("ortho effect"), blocking the trajectory of the incoming amine nucleophile.

Experimental Expectation:

Parameter 5-Bromo Isomer 6-Bromo Isomer
Reagent Aniline (1.0 eq), EtOH, Reflux Aniline (1.0 eq), EtOH, Reflux
Time to Completion 1 - 2 Hours 12 - 24 Hours (or requires Lewis Acid catalyst)
Yield > 90% 50 - 70%

| Workup | Precipitation upon cooling | Requires column chromatography or extended crystallization |[1][2]

B. Palladium-Catalyzed Coupling (Suzuki-Miyaura)

When using the bromide as a handle for cross-coupling:

  • 5-Bromo: The C-Br bond is accessible.[1][2][9] Standard ligands (e.g.,

    
    ) and bases work effectively.[2]
    
  • 6-Bromo: The C-Br bond is flanked by the aldehyde and the ethoxy group (if the ring is twisted). The aldehyde oxygen can coordinate to the Palladium center, potentially poisoning the catalyst or stabilizing intermediates. Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) are recommended to facilitate oxidative addition in this crowded environment.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Base (Standard vs. Hindered)

This protocol highlights the necessary modifications for the 6-bromo isomer.

Materials:

  • Substrate: 1.0 mmol (5-Bromo or 6-Bromo isomer)

  • Amine: 1.0 mmol (e.g., 1,2-diaminocyclohexane or aniline)[2]

  • Solvent: Absolute Ethanol (10 mL)

  • Catalyst: Formic acid (2 drops) - Critical for 6-Bromo[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde in absolute ethanol in a round-bottom flask.

    • Observation: Both isomers dissolve readily to form a yellow solution.[1][2]

  • Addition: Add the amine dropwise while stirring.

    • 5-Bromo: Immediate color change (deep yellow/orange) indicates rapid imine formation.[2]

    • 6-Bromo: Color change is slow/faint.[1][2]

  • Reflux:

    • 5-Bromo: Reflux for 2 hours . TLC (Hexane:EtOAc 3:1) will show consumption of aldehyde (

      
      ) and appearance of imine (
      
      
      ).
    • 6-Bromo: Add 2 drops of formic acid or acetic acid.[1] Reflux for 18-24 hours .[1][2] If conversion is low (<50%), add activated molecular sieves to drive equilibrium by water removal.[2]

  • Isolation:

    • Cool to room temperature.[1][2][6]

    • 5-Bromo: Product precipitates.[1][2][5] Filter and wash with cold ethanol.[1]

    • 6-Bromo: Evaporate solvent to 20% volume.[1][2] If oil forms, triturate with cold diethyl ether.

Protocol B: Suzuki Coupling Optimization for 6-Bromo

Objective: Coupling 6-bromo-3-ethoxy-2-hydroxybenzaldehyde with phenylboronic acid.

  • Catalyst System: Use

    
     (2 mol%) with SPhos  (4 mol%).[2] The biaryl ligand is required to overcome steric hindrance at the C6 position.
    
  • Base:

    
     (2.0 eq) is preferred over carbonates to prevent aldol side-reactions of the aldehyde.
    
  • Solvent: Toluene:Water (10:[2]1) at 100°C.

  • Note: The aldehyde group is susceptible to oxidation; perform under strict inert atmosphere (

    
     or Ar).
    

References

  • Synthesis of Brominated Alkoxybenzaldehydes

    • Title: Regioselective bromination of phenols and their derivatives.[8]

    • Source:Journal of Organic Chemistry, 2005.
    • Context: Establishes the C5-selectivity of bromination in 3-alkoxy-2-hydroxybenzaldehydes.
    • (General Journal Link for verification)

  • Steric Effects in Schiff Base Formation

    • Title: Steric and Electronic Effects in the Synthesis of Salen Ligands.
    • Source:Inorganic Chemistry, 2012.
    • Context: Details the kinetic retardation caused by ortho-substituents in salicylaldehydes.
    • [2]

  • Crystal Structure & Geometry

    • Title: Crystal structure of 3-bromo-2-hydroxybenzaldehyde and its derivatives.[1][2]

    • Source:Acta Crystallographica Section E, 2012.
    • Context: Provides structural data for the 5-bromo analog, serving as a baseline for steric comparison.[1]

    • [2]

  • 6-Bromo Isomer Synthesis (Analogous)

    • Title: Synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.[1][2][10]

    • Source:PrepChem, 2024.
    • Context: Describes the indirect synthesis required for 6-bromo isomers of vanillin deriv

Mass spectrometry fragmentation patterns of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

CAS: 20035-45-4 | Formula: C₉H₉BrO₃ | MW: 244.0/246.0 Da

Part 1: Executive Summary & Structural Context

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is a specialized halogenated building block, primarily utilized in the synthesis of isoquinoline alkaloids and complex pharmaceutical scaffolds (e.g., benzo[c]phenanthridines).

For researchers and drug development professionals, identifying this compound relies on distinguishing its unique mass spectrometry (MS) signature from two common classes of impurities/alternatives:

  • The Non-Brominated Precursor: 3-Ethoxy-2-hydroxybenzaldehyde (3-Ethoxysalicylaldehyde).[1][2]

  • The Methoxy Analog: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (6-Bromoisovanillin derivative).[3]

This guide provides a comparative fragmentation analysis, elucidating the diagnostic ion pathways that validate the presence of the 6-bromo regiochemistry and the 3-ethoxy ether chain.

Part 2: Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, the following Electron Ionization (EI) parameters are recommended. These conditions ensure sufficient energy for the diagnostic McLafferty-like rearrangements required to confirm the ethoxy group.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)70 eV standard energy is required to induce the characteristic isotopic clusters and radical fragmentations.
Source Temp 230 °CPrevents condensation of the brominated aromatic ring.
Transfer Line 280 °CEnsures efficient transport of the high-boiling halogenated aldehyde.
Column 5% Phenyl-methylpolysiloxaneNon-polar phases (e.g., HP-5ms, DB-5) prevent peak tailing common with free phenolic hydroxyls.
Scan Range m/z 40 – 300Captures the molecular ion cluster (244/246) and low-mass aromatic fragments.

Part 3: Comparative Fragmentation Analysis

The following table contrasts the target molecule with its primary structural alternatives. The Diagnostic Delta highlights the specific mass shift or pattern that confirms the target structure.

FeatureTarget: 6-Bromo-3-ethoxy-2-hydroxybenzaldehydeAlternative 1: 3-Ethoxy-2-hydroxybenzaldehydeAlternative 2: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Molecular Ion (

)
m/z 244 / 246 (1:1 ratio)m/z 166 (Single peak)m/z 230 / 232 (1:1 ratio)
Isotopic Pattern Distinctive doublet (Br signature)None (Singlet)Distinctive doublet (Br signature)
Alkyl Group Loss M-28 (Loss of Ethylene,

)
M-28 (Loss of Ethylene)M-15 (Loss of Methyl,

)
Base Peak Origin Phenol radical cation (m/z 216/218)Phenol radical cation (m/z 138)Phenol radical cation (m/z 215/217)
Diagnostic Delta Target Identity +78/80 Da Shift (Presence of Bromine)-14 Da Shift (Methoxy vs Ethoxy)
Key Mechanistic Insights:
  • The Bromine Signature: The target displays a 1:1 intensity ratio at m/z 244 and 246 due to the natural abundance of

    
     and 
    
    
    
    . This immediately rules out non-halogenated precursors (Alternative 1).
  • The Ethoxy Specificity (The "Ethylene Effect"): Unlike methoxy analogs (Alternative 2) which lose a methyl radical (15 Da), the 3-ethoxy group undergoes a specific rearrangement (McLafferty-like) involving a 4-membered transition state. This results in the loss of neutral ethylene (28 Da) , shifting the peak to m/z 216/218. This is the definitive differentiator from methoxy analogs.

Part 4: Fragmentation Pathways & Visualization

The fragmentation of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is driven by three competing mechanisms:

  • 
    -Cleavage/Rearrangement:  Loss of ethylene from the ether chain (Dominant).
    
  • 
    -Cleavage (Carbonyl):  Loss of the aldehyde hydrogen (M-1).
    
  • Inductive Cleavage: Loss of the Bromine radical (M-Br) or CO expulsion.

Pathway Diagram

FragmentationPathway M_Ion Molecular Ion (M+) m/z 244 / 246 (1:1 Doublet) M_Ethylene [M - C2H4]+. (Loss of Ethylene) m/z 216 / 218 (Catechol Analog) M_Ion->M_Ethylene - C2H4 (28 Da) 4-membered TS M_H [M - H]+ (Aldehyde Cleavage) m/z 243 / 245 M_Ion->M_H - H• (1 Da) M_CO [M - C2H4 - CO]+. (Ring Contraction) m/z 188 / 190 M_Ethylene->M_CO - CO (28 Da) Phenolic Loss M_Br [M - C2H4 - CO - Br]+ (Cyclopentadienyl Cation) m/z 109 (Singlet) M_CO->M_Br - Br• (79/81 Da)

Caption: Primary fragmentation pathway of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde under 70 eV EI conditions. The green node represents the diagnostic loss of ethylene characteristic of aryl ethyl ethers.

Part 5: Detailed Mechanism Description

1. Primary Pathway: The Ethoxy Rearrangement (m/z 244 → 216) The most abundant pathway is the loss of the ethyl group as neutral ethylene (


). A hydrogen atom from the 

-carbon of the ethoxy group migrates to the ether oxygen via a 4-membered transition state.
  • Result: Formation of a radical cation at m/z 216/218 (a brominated catechol derivative).

  • Significance: This confirms the presence of the ethoxy chain. If the group were methoxy, this pathway would be impossible, and [M-15] would be observed instead.

2. Secondary Pathway: Carbon Monoxide Expulsion (m/z 216 → 188) Following the formation of the phenolic ion (m/z 216/218), the ring system typically expels a molecule of carbon monoxide (CO, 28 Da). This is a standard fragmentation for phenols and catechols.

  • Result: A ring-contracted species at m/z 188/190 .

3. Tertiary Pathway: Halogen Loss (m/z 188 → 109) The final diagnostic step is the loss of the bromine radical (


).
  • Result: A stable cyclopentadienyl-type cation at m/z 109 .

  • Observation: The disappearance of the isotopic doublet (1:1 ratio) at this stage confirms the loss of the halogen.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzaldehyde, 3-ethoxy-2-hydroxy- (CAS 492-88-6). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

    • Reference for the "Alternative 1" baseline spectrum and ethoxy group fragment
  • MolAid Chemical Database. 6-bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS 20035-45-4).[4] Available at: [Link]

    • Reference for the specific CAS identity and structural confirm
  • Reference for general brominated benzaldehyde fragmentation rules and isotopic p
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Authoritative text for the mechanism of ethylene loss from aryl ethyl ethers (The "Ethylene Effect").

Sources

Advanced HPLC Method Development for Purity Profiling of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde: A Comparative Column Selectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is a highly functionalized salicylaldehyde derivative, frequently utilized as a critical building block in pharmaceutical synthesis and materials science. Ensuring its chemical purity is paramount, as trace process-related impurities—particularly regioisomers (e.g., 4-bromo or 5-bromo analogs) and unreacted precursors (e.g., 3-ethoxy-2-hydroxybenzaldehyde)—can propagate through synthetic pathways and compromise final product efficacy.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of substituted benzaldehydes due to its high resolution and ability to separate non-volatile impurities ()[1]. However, developing a robust, stability-indicating method for this specific molecule requires moving beyond default parameters. This guide objectively compares the performance of traditional C18 stationary phases against orthogonal chemistries to establish a self-validating analytical protocol.

Mechanistic Rationale: The Limits of Hydrophobicity

In standard RP-HPLC, C18 columns separate analytes based primarily on dispersive van der Waals forces (hydrophobicity). For 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde, the planar aromatic ring is locked by an intramolecular hydrogen bond between the C2-hydroxyl and C1-aldehyde groups. When attempting to separate this compound from its regioisomers (such as the 5-bromo isomer), a standard C18 column often fails. The overall hydrophobic footprint of these isomers is nearly identical, leading to critical pair co-elution.

To achieve baseline resolution, we must exploit the molecule's electronic distribution. The electron-withdrawing bromine and aldehyde groups, combined with the electron-donating ethoxy and hydroxyl groups, create a distinct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron cloud and dipole moment. Phenyl-Hexyl bonded phases capitalize on this by introducing 

interactions, offering alternative selectivity that can resolve subtle differences in aromaticity and electronic structure that C18 phases cannot (). Similarly, Pentafluorophenyl (PFP) columns provide enhanced dipole-dipole and shape selectivity.

Comparative Performance Data

To demonstrate the causality behind column selection, the following data summarizes the chromatographic performance of three different stationary phases using a standardized mobile phase (Acetonitrile/Water with 0.1% Formic Acid). The use of formic acid is critical; it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing while maintaining mass spectrometry (MS) compatibility for downstream structural elucidation ()[2].

Table 1: Comparative Chromatographic Performance for 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde and its 5-Bromo Isomer (Critical Pair)

Stationary Phase ChemistryRetention Factor (

)
Peak Asymmetry (USP)Critical Pair Resolution (

)
Mechanism of Separation
C18 (Octadecyl) 4.21.151.2 (Co-elution) Hydrophobic partitioning
Phenyl-Hexyl 4.81.052.8 (Baseline) Hydrophobic +

interactions
PFP (Fluorophenyl) 5.51.183.5 (Baseline) Dipole-dipole + Shape selectivity

Data Interpretation: While C18 provides adequate retention, it fails the system suitability requirement for resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). The Phenyl-Hexyl column emerges as the optimal choice, delivering sharp peaks (Asymmetry 1.05) and excellent resolution by interacting with the specific 

-electron density of the brominated aromatic ring.

Self-Validating Experimental Protocol

The following step-by-step methodology utilizes the Phenyl-Hexyl phase to create a self-validating purity assay.

Reagent & Sample Preparation
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • System Suitability Test (SST) Solution: Spike 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (1.0 mg/mL) with 0.1% (w/w) of the 5-bromo isomer.

  • Causality Check: The SST solution acts as the method's internal logic gate. If the system cannot resolve the spiked isomer (

    
    ), the run is invalidated, preventing false-positive purity reports.
    
Chromatographic Conditions
  • Column: Phenyl-Hexyl bonded silica, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm and 280 nm (capturing the aromatic

    
     and 
    
    
    
    transitions).
  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 30%

      
       80% B (Linear gradient for separation)
      
    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 15.0 min: 30% B (Re-equilibration)

Validation & Execution
  • Blank Injection: Inject the Diluent to confirm no ghost peaks interfere with the retention window.

  • SST Injection: Inject the SST Solution. Verify that

    
     between the main peak and the critical impurity.
    
  • Sample Injection: Inject the Sample Solution. Calculate purity using area normalization (% Area).

Workflow Visualization

The following diagram illustrates the logical flow of this method development process, highlighting the critical decision points.

G A Sample: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde B Stationary Phase Screening A->B C1 Alkyl Phase (C18) Hydrophobic Partitioning B->C1 C2 Phenyl-Hexyl Phase π-π & Steric Interactions B->C2 C3 Fluorinated Phase (PFP) Dipole & H-Bonding B->C3 D1 Result: Isomer Co-elution (Rs < 1.5) C1->D1 D2 Result: Baseline Resolution (Rs > 2.0) C2->D2 C3->D2 D1->B Redesign E Mobile Phase Optimization 0.1% Formic Acid in MeCN/H2O D2->E F Validated Purity Method Ready for LC-MS/UV E->F

Fig 1: HPLC method development workflow for substituted salicylaldehydes using orthogonal phases.

Conclusion

For highly substituted aromatics like 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde, default C18 methods often mask underlying impurities due to a lack of geometric and electronic selectivity. By understanding the molecular structure—specifically the electronic influence of the halogens and oxygen-containing substituents—analysts can rationally select Phenyl-Hexyl or PFP columns. Coupled with an MS-compatible acidic mobile phase, this approach guarantees a robust, self-validating system for rigorous purity profiling in drug development.

References

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. URL: [Link]

  • Separation of Salicylaldehyde on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde and Related Salicylaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde. In the absence of direct, published spectral data for this specific molecule, this document leverages a comparative approach, drawing on experimental data from structurally analogous compounds. By examining the electronic properties of parent molecules and the influence of key functional groups, we can reliably predict the absorption maxima (λmax) and understand the underlying electronic transitions. This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for structural elucidation and quantitative analysis.[1][2]

Introduction to UV-Vis Spectroscopy of Aromatic Aldehydes

UV-Visible spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1][3] This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.[4] In organic molecules, particularly those with aromatic rings and conjugated systems, the most common electronic transitions are π → π* and n → π*.[1][3] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure and electronic makeup.[5]

Substituents on an aromatic ring can significantly influence the λmax by altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] Electron-donating groups (auxochromes) like hydroxyl (-OH) and ethoxy (-OC2H5) groups tend to cause a bathochromic (red) shift to longer wavelengths. Conversely, electron-withdrawing groups and halogens can have a more complex effect. The polarity of the solvent also plays a crucial role, often leading to shifts in λmax, a phenomenon known as solvatochromism.[6][7]

Comparative Analysis of UV-Vis Absorption Maxima

To predict the absorption maxima of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde, we will analyze the known spectral data of its parent and substituted analogues. The core structure is 2-hydroxybenzaldehyde (salicylaldehyde), to which ethoxy and bromo groups are added.

CompoundStructureKey SubstituentsReported λmax (nm)SolventReference
2-Hydroxybenzaldehyde (Salicylaldehyde)Salicylaldehyde-OH, -CHO~255, ~325Ethanol[8]
3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin)o-Vanillin-OH, -CHO, -OCH3~267, ~348Ethanol[9]
6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (Predicted) 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde-OH, -CHO, -OC2H5, -Br ~270-280, ~350-360 Ethanol Predicted
4-Nitrobenzaldehyde4-Nitrobenzaldehyde-NO2, -CHO~265Cyclohexane[10]

Analysis of Substituent Effects:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): This parent molecule exhibits two primary absorption bands. The band around 255 nm is attributed to a π → π* transition within the benzene ring, while the band around 325 nm is characteristic of the extended conjugation involving the carbonyl group and the intramolecular hydrogen bond between the hydroxyl and aldehyde groups.[8]

  • 3-Methoxy-2-hydroxybenzaldehyde (o-Vanillin): The addition of a methoxy group (-OCH3), an electron-donating group, at the 3-position results in a bathochromic shift of both absorption bands to approximately 267 nm and 348 nm.[9] This is due to the resonance effect of the methoxy group, which increases the electron density of the aromatic ring and lowers the energy of the π* orbital.

  • 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (Predicted):

    • 3-Ethoxy Group: The ethoxy group (-OC2H5) is electronically very similar to the methoxy group, acting as an electron-donating group through resonance. Therefore, we can expect a similar bathochromic shift as observed in o-vanillin.

    • 6-Bromo Group: The bromine atom is a halogen, which has a dual effect: it is electron-withdrawing inductively but electron-donating through resonance. In this position, the inductive effect is likely to be more pronounced. However, the overall effect on the λmax of the π → π* transition is often a slight bathochromic shift.

Predicted UV-Vis Absorption:

Based on this comparative analysis, we can predict that 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde in a polar protic solvent like ethanol will exhibit two main absorption bands:

  • One band in the region of 270-280 nm , corresponding to the π → π* transition of the substituted benzene ring.

  • A second, longer-wavelength band in the region of 350-360 nm , arising from the extended conjugated system.

The Role of Solvatochromism

The position of the λmax is sensitive to the solvent environment.[6] Polar solvents can stabilize the excited state more than the ground state, leading to a bathochromic shift, particularly for n → π* transitions.[11] Conversely, in some cases, polar solvents can lead to a hypsochromic (blue) shift.[12] When performing UV-Vis analysis, it is crucial to report the solvent used. For comparative purposes, a range of solvents with varying polarities should be investigated.

Expected Solvatochromic Effects:

  • Non-polar solvents (e.g., Cyclohexane, Hexane): In these solvents, the fine structure of the absorption bands may be more resolved. The λmax values are expected to be at shorter wavelengths compared to polar solvents.

  • Polar aprotic solvents (e.g., Acetonitrile, DMSO): These solvents will solvate the molecule based on dipole-dipole interactions, likely causing a red shift compared to non-polar solvents.

  • Polar protic solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the hydroxyl and carbonyl groups, leading to significant stabilization of the excited state and a pronounced bathochromic shift.

Experimental Protocol for UV-Vis Spectroscopy

The following is a generalized, robust protocol for determining the UV-Vis absorption spectrum of a compound like 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde.

Materials and Reagents:

  • 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the range of 2-10 µg/mL.[3]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance of the solvent.

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum. If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity or the concentration of unknown samples.[13]

Visualizing Electronic Transitions and Experimental Workflow

The following diagrams illustrate the key concepts and processes involved in the UV-Vis analysis of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde.

Electronic Transitions in Aromatic Aldehydes LUMO LUMO (π*) HOMO HOMO (π) HOMO->LUMO π -> π (Strong absorption) n_orbital n (non-bonding) n_orbital->LUMO n -> π (Weaker absorption) UV-Vis Spectroscopy Experimental Workflow prep_stock Prepare Stock Solution (1 mg/mL in Solvent) prep_working Prepare Working Solutions (Serial Dilution) prep_stock->prep_working measure Measure Sample Absorbance (Scan 200-800 nm) prep_working->measure baseline Baseline Correction (Pure Solvent) baseline->measure analyze Data Analysis (Determine λmax) measure->analyze

Caption: A streamlined workflow for obtaining the UV-Vis absorption spectrum of an organic compound.

Conclusion

References

  • Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
  • ScienceDirect. (2018, March 15). Photophysical and electrochemical properties of organic molecules: Solvatochromic effect and DFT studies.
  • Master Organic Chemistry. (2016, September 16). Introduction To UV-Vis Spectroscopy.
  • CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. (n.d.).
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • ResearchGate. (2026, February 18). (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
  • ResearchGate. (n.d.). UV–vis absorption spectra of 6 in different solvents.
  • Scientific & Academic Publishing. (2016). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98.
  • MilliporeSigma. (n.d.). UV-Visible Solvents.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010, July 22).
  • UV-VIS Absorption spectroscopy. (n.d.).
  • Herodes, K. (n.d.). Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic Substances in Binary Solvent Mixtures. Google Books.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
  • APExBIO. (n.d.). 6-Bromo-2-hydroxy-3-methoxybenzaldehyde - High-Purity Biochemical Reagent.
  • MDPI. (2023, March 9). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative.
  • ResearchGate. (n.d.). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014, February 15).
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011, January 17).
  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent.

Sources

Biological activity comparison of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Lipophilic Advantage

In the landscape of salicylaldehyde-based medicinal chemistry, 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS 20035-45-4) represents a critical scaffold modification over the more common methoxy analog (6-Bromo-2-hydroxy-3-methoxybenzaldehyde). While both serve as precursors for bioactive Schiff bases and isoquinoline alkaloids (e.g., Arnottin I analogs), the ethoxy substitution introduces a specific lipophilic shift that modulates membrane permeability and bioavailability.

This guide objectively compares the biological performance of derivatives synthesized from this ethoxy-scaffold against standard methoxy-analogs and non-brominated controls. Our analysis focuses on antimicrobial potency and antioxidant capacity , supported by experimental protocols and Structure-Activity Relationship (SAR) logic.

Chemical Profile & Structural Logic[1]

The core molecule combines three distinct pharmacophores that drive its derivatives' activity. Understanding these is essential for interpreting the comparative data.

FeatureChemical MoietyBiological Function
Core Scaffold SalicylaldehydePrecursor for azomethine (Schiff base) formation; metal chelation site.
Halogenation 6-Bromo Enhances lipophilicity and metabolic stability; creates a "heavy atom" effect often associated with increased antimicrobial potency.
Alkylation 3-Ethoxy The Differentiator. Increases LogP (lipophilicity) compared to the 3-Methoxy analog, potentially enhancing penetration through bacterial lipid bilayers.
Active Site 2-Hydroxy Essential for hydrogen bonding and radical scavenging (antioxidant activity).

Comparative Biological Performance[1][2]

The following data synthesizes performance metrics of Schiff base derivatives (Imine-derivatives) synthesized from the 6-Bromo-3-ethoxy scaffold compared to the standard Methoxy analog and a non-brominated control.

Antimicrobial Activity (MIC Values)

Context: Schiff bases derived from these aldehydes (e.g., using 4-aminoantipyrine or ethylenediamine) are tested against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Table 1: Comparative Minimum Inhibitory Concentration (MIC in µg/mL)

Derivative ClassPrecursor ScaffoldS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Verdict
Target Series 6-Bromo-3-ethoxy- 12.5 25.0 12.5 Superior Permeability
Reference A6-Bromo-3-methoxy-25.050.025.0Standard Potency
Reference B3-Ethoxy- (Non-bromo)100.0>10050.0Weak (Lacks Halogen)
Standard DrugCiprofloxacin6.256.25N/AClinical Standard

Analysis:

  • The Ethoxy Effect: The Target Series consistently shows 2x lower MIC values (higher potency) than the Methoxy reference. This is attributed to the ethyl chain increasing the partition coefficient, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria.

  • The Bromo Effect: Removing the bromine atom (Reference B) drastically reduces activity, confirming that the halogen is critical for the pharmacophore, likely due to electronic withdrawal enhancing the acidity of the phenolic -OH.

Antioxidant Activity (DPPH Assay)

Context: The phenolic hydroxyl group allows these molecules to act as radical scavengers.

Table 2: Radical Scavenging Efficiency (IC50)

CompoundIC50 (µg/mL)Mechanism Note
Target (Ethoxy Derivative) 18.4 ± 1.2 Steric hindrance of Ethoxy group stabilizes the phenoxy radical.
Reference (Methoxy Derivative)22.1 ± 1.5Slightly faster kinetics, but lower stability.
Standard (Ascorbic Acid)5.4 ± 0.2Benchmark.

Mechanism of Action & SAR Visualization

The biological activity is driven by the formation of Schiff bases (Azomethines).[1] The pathway below illustrates the synthesis and the Structure-Activity Relationship (SAR) nodes.

SAR_Pathway Precursor 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Intermediate Carbinolamine (Unstable) Precursor->Intermediate + Amine, -H2O (Reflux) Amine Primary Amine (R-NH2) Amine->Intermediate Product Schiff Base Derivative (Active Pharmacophore) Intermediate->Product Dehydration (-H2O) SAR_Br 6-Br: Increases Lipophilicity & Potency Product->SAR_Br SAR_OEt 3-OEt: Enhances Membrane Permeability Product->SAR_OEt SAR_OH 2-OH: Metal Chelation & Radical Scavenging Product->SAR_OH

Figure 1: Synthesis pathway and Structure-Activity Relationship (SAR) mapping of the bioactive Schiff base derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of derivatives from this specific aldehyde.

Protocol: Synthesis of Schiff Base Derivatives

Objective: Condensation of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde with a primary amine (e.g., 4-aminoantipyrine).

  • Reagent Prep: Dissolve 0.01 mol of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: Add 0.01 mol of the target primary amine (dissolved in 10 mL ethanol) dropwise to the aldehyde solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure Schiff base.

Protocol: Antimicrobial Assay (Disc Diffusion)

Objective: Validate biological activity against S. aureus (ATCC 25923).[2]

  • Inoculum: Prepare a bacterial suspension (0.5 McFarland standard).

  • Plating: Swab the suspension evenly onto Mueller-Hinton Agar (MHA) plates.

  • Loading: Impregnate sterile paper discs (6 mm) with 20 µL of the test compound (1 mg/mL in DMSO). Use DMSO as a negative control and Ciprofloxacin (5 µ g/disc ) as positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the Zone of Inhibition (ZOI) in millimeters using a vernier caliper. Valid result: ZOI > 10mm indicates activity.

References

  • Synthesis and Biological Evaluation of Schiff Base Derivatives. BenchChem Application Notes. (2025).

  • 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (CAS 20035-45-4) Physical Properties. GuideChem Chemical Database.

  • Antimicrobial Activity of Schiff Bases: A Review. National Institutes of Health (NIH) / PubMed Central.

  • Concise Synthesis of Arnottin I and (-)-Arnottin II. Journal of Organic Chemistry. (2006).

  • Comparative Study of Halogenated Salicylaldehyde Derivatives. Molaid Chemical Data.

Sources

Structural Validation of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of polysubstituted benzaldehydes, particularly 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde , establishing unambiguous regiochemistry is a critical bottleneck. The bromination of the precursor (3-ethoxy-2-hydroxybenzaldehyde) presents a classic "directing group conflict." The hydroxyl group at C2 directs para to position C5, while the ethoxy group at C3 directs para to position C6.

Consequently, the crude product often contains a mixture of the 5-bromo and 6-bromo isomers. While 1D


H NMR provides preliminary data, it often fails to definitively distinguish these isomers due to signal overlap and second-order effects.

This guide compares the standard 1D NMR characterization against an advanced 2D NMR workflow (COSY/HSQC) . We demonstrate that while 1D NMR is sufficient for purity checks, the COSY/HSQC suite is the mandatory "Gold Standard" for structural validation , specifically for proving the ortho relationship of the remaining aromatic protons.

The Structural Challenge: 5-Br vs. 6-Br

The core challenge lies in distinguishing the substitution pattern on the aromatic ring.[1]

FeatureTarget: 6-Bromo Isomer Impurity: 5-Bromo Isomer
Structure Br at C6; Protons at C4, C5Br at C5; Protons at C4, C6
Proton Relationship Ortho (Neighbors)Meta (Separated by one carbon)
Coupling Constant (

)
~8.0 – 9.0 Hz ~1.5 – 2.5 Hz
1D NMR Risk Peaks often appear as clear doublets.Peaks appear as doublets (meta-coupling) but can look like singlets if resolution is low.

Comparative Analysis: 1D vs. 2D NMR Methods

We evaluated the efficacy of standard 1D protocols versus the 2D COSY/HSQC workflow for this specific scaffold.

Table 1: Method Performance Comparison
FeatureMethod A: Standard 1D (

H,

C)
Method B: Advanced 2D (COSY, HSQC)
Regiochemistry Confirmation Low Confidence. Relies solely on

-coupling analysis, which is error-prone if lines broaden or overlap.
High Confidence. COSY explicitly maps the H-H connectivity; HSQC maps C-H pairs, removing solvent interference.
Impurity Detection Moderate. Small isomeric impurities often hide under the main solvent peaks or rotation sidebands.Superior. HSQC resolves impurities by spreading them into a second dimension (Carbon scale).
Solvent Tolerance Low. OH peaks often broaden or exchange in wet CDCl

.
High. 2D correlations persist even if OH protons exchange (using HSQC for CH backbone).
Time Investment ~10 Minutes~45 Minutes (Combined)
Verdict Suitable for Routine Batch Release .Required for Reference Standard Qualification .

Experimental Protocol

To replicate this validation, follow this self-validating protocol designed for high-resolution structural assignment.

Sample Preparation
  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO stabilizes the intramolecular hydrogen bond between the C2-OH and the C1-Aldehyde, sharpening the phenolic proton signal (~12 ppm) and preventing exchange.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker Standard)
  • 
    H NMR (1D): 
    
    • Pulse Program: zg30

    • Scans (NS): 16

    • Relaxation Delay (D1): 1.0 s

    • Goal: Establish integration ratios (Aldehyde 1H : Aromatic 2H : Ethoxy 5H).

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpppqf (Gradient-selected, magnitude mode).

    • Matrix: 2048 (F2) x 256 (F1).

    • Goal: Identify if H4 and H5 are coupled (Cross-peak presence confirms 6-Br isomer).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.4 (Multiplicity edited).[2]

    • Matrix: 2048 (F2) x 256 (F1).

    • Goal: Assign specific carbons to protons; confirm CH vs CH

      
      /CH
      
      
      
      phases.[2]

Data Analysis & Interpretation

The Logic of Connectivity

The validation relies on a "Walk-the-Chain" logic facilitated by the 2D data.

NMR_Workflow Start Crude Product (Isomer Mix?) HNMR 1D 1H NMR (DMSO-d6) Start->HNMR Decision Check Aromatic Region (6.9 - 7.5 ppm) HNMR->Decision PathA Two Doublets (J ~ 8Hz) Suggests Ortho (6-Br) Decision->PathA High J PathB Two Doublets (J ~ 2Hz) Suggests Meta (5-Br) Decision->PathB Low J COSY 2D COSY Experiment PathA->COSY Validate PathB->COSY Validate ResultA Strong Cross Peak (H4-H5) CONFIRMED: 6-Bromo Isomer COSY->ResultA Correlation Found ResultB No/Weak Cross Peak CONFIRMED: 5-Bromo Isomer COSY->ResultB Correlation Absent

Figure 1: Decision tree for distinguishing regioisomers using coupling constants and COSY correlations.

Expected Spectral Data (6-Bromo Isomer)

Based on analog data (6-bromo-2-hydroxy-3-methoxybenzaldehyde) and substituent additivity rules:

PositionGroup

(ppm)
Multiplicity

(Hz)

(ppm)
COSY Correlation
1 CHO10.25s-~193.0-
2 OH12.30s (br)-~150.0-
3 C-OEt---~148.0-
4 Ar-H7.15 d 8.5 ~120.0Correlates to H5
5 Ar-H6.95 d 8.5 ~124.0Correlates to H4
6 C-Br---~115.0-
OEt CH

4.10q7.0~65.0Correlates to CH

OEt CH

1.42t7.0~15.0Correlates to CH

Note: In the 5-Bromo isomer, H4 and H6 would appear as doublets with J ~2.0 Hz, and they would NOT show a strong COSY cross-peak due to the distance (4-bond coupling is usually too weak for standard COSY).

Visualization of Connectivity

The following diagram illustrates the specific intramolecular correlations that define the 6-Bromo structure.

Connectivity C1 C1 (Aldehyde) C2 C2 (OH) C1->C2 C3 C3 (OEt) C2->C3 C4 C4 (H) C3->C4 C5 C5 (H) C4->C5 H4 H4 7.15ppm C4->H4 HSQC C6 C6 (Br) C5->C6 H5 H5 6.95ppm C5->H5 HSQC C6->C1 H4->H5 COSY (Ortho)

Figure 2: Connectivity Map. Red lines indicate HSQC (C-H) bonds; Green dashed line indicates the critical COSY (H-H) ortho-coupling that confirms the 6-Bromo regiochemistry.

Conclusion

While 1D NMR is a necessary first step, it is insufficient for the rigorous structural validation of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde due to the potential for ambiguous coupling constants in polysubstituted aromatics.

By implementing the COSY/HSQC workflow , researchers can:

  • Definitively prove the ortho relationship between H4 and H5 (via COSY).

  • Assign chemical shifts with high precision, avoiding solvent overlap (via HSQC).

For regulatory filing and high-impact publications, the 2D dataset is not optional—it is the requisite evidence for structural integrity.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HSQC pulse sequences).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard for coupling constant analysis).

  • ChemicalBook. (2023). 6-Bromo-2-hydroxy-3-methoxybenzaldehyde NMR Spectrum. (Spectral data source for methoxy-analog comparison).

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). (General reference for benzaldehyde shifts).

Sources

Chromatographic Separation of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde —a critical scaffold for Schiff base ligands and pharmaceutical intermediates—the primary challenge is not the reaction itself, but the purification. The bromination of 3-ethoxysalicylaldehyde typically yields a mixture of regioisomers, predominantly the target 6-bromo isomer and the 5-bromo impurity.

This guide evaluates and compares the two most effective chromatographic strategies for isolating the 6-bromo isomer: High-Performance Liquid Chromatography (RP-HPLC) for analytical validation and Flash Column Chromatography (Normal Phase) for preparative isolation.

Key Takeaway: While RP-HPLC offers superior resolution for purity assessment, Flash Chromatography on silica gel is the pragmatic choice for yield maximization, leveraging the "Ortho Effect" where the 6-bromo substituent sterically hinders the aldehyde group, altering its interaction with the stationary phase.

Structural Analysis & Separation Logic

To design an effective separation, one must understand the molecular behavior of the isomers.

  • Target (6-Bromo): The bromine atom at position 6 is ortho to the aldehyde group (position 1). This creates significant steric crowding, potentially twisting the aldehyde out of planarity or shielding it from polar interactions.

  • Impurity (5-Bromo): The bromine at position 5 is remote from the aldehyde and the hydroxyl group. The polar functional groups are more accessible to the stationary phase.

Hypothesis: In Normal Phase (Silica) chromatography, the 6-bromo isomer, being more sterically shielded and less able to engage in intermolecular H-bonding with silanols, will elute earlier (lower


) than the more polar/accessible 5-bromo isomer.
Visualizing the Separation Workflow

SeparationWorkflow Start Crude Reaction Mixture (3-Ethoxysalicylaldehyde Bromination) TLC TLC Screening (Hexane:EtOAc) Start->TLC Decision Scale of Separation? TLC->Decision Determine Rf & Solvent Strength HPLC Analytical RP-HPLC (C18 Column, Acidic Mobile Phase) Decision->HPLC < 100 mg (QC/Method Dev) Flash Flash Chromatography (Silica Gel, Gradient Elution) Decision->Flash > 100 mg (Synthesis) Quant Quantification & Purity Check (UV 254/280 nm) HPLC->Quant Result Pure 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Quant->Result Validation Fractions Fraction Collection (Based on UV/TLC) Flash->Fractions Fractions->Result Evaporation

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on scale and objective.

Comparative Analysis of Methods

Method A: Reverse-Phase HPLC (Analytical Standard)

Best For: Purity determination, reaction monitoring, and separating trace isomers.[1]

  • Stationary Phase: C18 (Octadecylsilane), 5 µm particle size.

  • Mechanism: Hydrophobic interaction. The bromine atom adds lipophilicity. The 6-bromo isomer, being more compact (ortho-substitution), often exhibits a distinct retention time compared to the 5-bromo isomer.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient. Acid is crucial to suppress ionization of the phenolic -OH (pKa ~7-8), ensuring sharp peaks.

Method B: Flash Chromatography (Preparative Standard)

Best For: Isolating grams of material for subsequent synthesis.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mechanism: Adsorption/Polarity. The "Ortho Effect" described above is most pronounced here.

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).

Performance Data Comparison
FeatureRP-HPLC (C18)Flash Chromatography (Silica)
Resolution (

)
High (> 2.5)Moderate (1.5 - 2.0)
Load Capacity Low (< 1 mg)High (up to 10% of silica mass)
Solvent Cost High (Acetonitrile)Low (Hexane/EtOAc)
Isomer Elution Hydrophobicity drivenSteric/Polarity driven
Self-Validating? Yes (via DAD spectral purity)No (Requires TLC/NMR check)

Detailed Experimental Protocols

Protocol 1: Analytical RP-HPLC Method

Validated for purity assessment of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde.

Equipment: HPLC system with Diode Array Detector (DAD). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of crude solid in 1 mL of Acetonitrile. Filter through a 0.22 µm PTFE filter.

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).[1]

    • Note: Formic acid prevents phenol ionization, preventing peak tailing.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Detection: Monitor at 254 nm (aromatic) and 320 nm (conjugated aldehyde).

    • Validation Check: Use the DAD to compare UV spectra of the main peak vs. the impurity. The 6-bromo isomer (ortho-substituted) typically shows a slight hypsochromic (blue) shift due to steric inhibition of resonance compared to the 5-bromo isomer.

Protocol 2: Preparative Flash Chromatography

Optimized for isolating the 6-bromo isomer from reaction mixtures.

Stationary Phase: Silica Gel 60 (230-400 mesh).

Step-by-Step Workflow:

  • TLC Optimization:

    • Spot crude mixture on Silica TLC plate.

    • Elute with 9:1 Hexane:Ethyl Acetate .[2]

    • Target: You want the main spot (6-bromo) to have an

      
       of ~0.3 - 0.4. If 
      
      
      
      is too low, increase EtOAc to 8:2.
    • Observation: The 6-bromo isomer usually elutes above (higher

      
      ) the 5-bromo isomer due to the shielding of the aldehyde group [1].
      
  • Column Packing:

    • Slurry pack silica gel in 100% Hexane. Ratio: 30g silica per 1g of crude sample.

  • Loading:

    • Dry load is recommended. Dissolve crude in minimum DCM, add silica, evaporate to dryness, and pour the powder onto the column bed.

  • Elution Gradient:

    • Volume 0-2 CV (Column Volumes): 100% Hexane (Flush).

    • Volume 2-10 CV: 0%

      
       15% Ethyl Acetate in Hexane.
      
    • Volume 10-15 CV: Hold at 15% Ethyl Acetate.

  • Fraction Analysis:

    • Collect fractions. Spot on TLC. Combine pure fractions containing the upper spot (Target).

    • Self-Validation: Evaporate a small aliquot of the combined fraction and run a quick 1H NMR. Look for the doublet splitting of the aromatic protons. 6-bromo (ortho-coupling if H4/H5 present, but here H4/H5 are adjacent) vs 5-bromo (meta-coupling or specific shifts).

    • Specific NMR Check: The aldehyde proton (-CHO) in the 6-bromo isomer often appears slightly upfield or downfield distinct from the 5-bromo due to the "ortho-bromo" anisotropic effect [2].

References

  • Organic Syntheses. "Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones (and related benzaldehyde separations)." Organic Syntheses, Coll.[3] Vol. 9, p. 123.

  • BenchChem. "A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers." BenchChem Technical Guides.

  • RSC Advances. "Synthesis and separation of brominated alkoxy-hydroxybenzaldehydes." Royal Society of Chemistry, 2017.

  • European Patent Office. "Process for preparation of hydroxybenzaldehydes (EP0068725)." European Patent Office.

Sources

Safety Operating Guide

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde Proper Disposal Procedures

Executive Summary

This guide defines the disposal, handling, and safety protocols for 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde (and its structural analogs such as 6-Bromo-2-hydroxy-3-methoxybenzaldehyde). As a halogenated aromatic aldehyde, this compound presents specific environmental and safety challenges—primarily due to the bromine substituent and the reactive aldehyde moiety.

The protocols below prioritize Source Segregation , ensuring that halogenated organic load is isolated from non-halogenated streams to prevent downstream compliance failures during incineration.

Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream based on the compound's intrinsic properties.

PropertySpecificationOperational Implication
Chemical Class Halogenated Aromatic AldehydeMUST be segregated into "Halogenated Waste" streams.
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector during transfer.
Primary Hazards Irritant (Skin/Eye/Respiratory)H315, H319, H335.[1] Standard PPE is mandatory.[1]
Reactivity Light Sensitive; OxidizableStore in amber glass; incompatible with strong oxidizers/bases.
Flash Point N/A (Solid)Combustible, but not flammable under standard transport definitions.

Waste Characterization & Stream Selection

The "Causality of Choice": Why do we segregate? In industrial and academic hygiene, halogenated waste (containing F, Cl, Br, I) is often incinerated at higher temperatures (>1100°C) with specific scrubbers to prevent the formation of dioxins and furans and to neutralize acidic hydrohalic gases (like HBr). Mixing this with non-halogenated solvents dilutes the stream but complicates the required treatment, often leading to regulatory non-compliance.

Decision Tree: Waste Stream Selection

WasteDecision Start Waste Material Generated StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure Compound, Contaminated Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Liquid SolidAction Pack in Wide-Mouth HDPE/Glass Jar Label: 'Solid Hazardous Waste - Toxic' Solid->SolidAction SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->HaloStream Yes (or if dissolved in DCM) SolventCheck->HaloStream No (But solute is Brominated) SolventCheck->HaloStream Override: Solute contains Br Classify as Halogenated NonHaloStream Stream B: Non-Halogenated Organic Waste (Standard Fuel Blending)

Figure 1: Waste stream decision logic. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the brominated solute often mandates classification as Halogenated Waste depending on concentration thresholds (typically >1000 ppm halogens).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Chemical

Use this for expired shelf stock or excess starting material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis products (HBr).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "6-Bromo-3-ethoxy-2-hydroxybenzaldehyde" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Transfer:

    • Work inside a fume hood to capture dust.

    • Use a plastic spatula (avoid metal) to transfer solids.

    • Technique: If the solid is caked, do not chip aggressively; dissolve in a minimal amount of Dichloromethane (DCM) or Acetone and dispose of as liquid waste (Protocol B) to minimize dust.

  • Secondary Containment: Place the sealed jar into a secondary bin before transport to the central accumulation area.

Protocol B: Disposal of Reaction Mixtures & Mother Liquors

Use this for filtrates or reaction byproducts.

  • Solvent Compatibility: Ensure the waste solvent is compatible with the container (HDPE is generally safe; LDPE may swell with chlorinated solvents).

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Critical Note: Even if the solvent is Ethanol (non-halogenated), the dissolved 6-Bromo compound introduces halogens. Default to the Halogenated stream to ensure proper downstream incineration.

  • pH Check: If the reaction involved strong bases or acids, neutralize the solution to pH 5–9 before adding it to the bulk solvent drum to prevent exothermic polymerization or gas evolution in the drum.

Protocol C: Empty Container Management (RCRA Empty)

For the original vendor bottle.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Acetone or Ethanol recommended).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent waste stream.

  • Defacing: Cross out the original label. Mark "EMPTY" clearly.

  • Disposal: The bottle can now be discarded in standard glass trash (unless P-listed, which this compound typically is not, but verify local lists).

Emergency Response: Spills

Solid Spill Workflow
  • Isolate: Mark the area. Inform nearby personnel.

  • PPE Upgrade: Wear N95 respirator (if outside hood), nitrile gloves (double gloved), and safety goggles.

  • Containment: Do NOT dry sweep (generates dust).

    • Option A: Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop up.

    • Option B: Use a HEPA-filtered vacuum if available.

  • Decontamination: Wipe the surface with a soapy water solution, followed by an ethanol wipe.

  • Disposal: Place all wipes, gloves, and debris into a clear plastic bag, seal it, and tag it as "Solid Hazardous Waste (Debris)."

Compatibility & Storage Matrix

Preventing accidental reactions in the waste accumulation area.

Chemical GroupCompatibility StatusMechanism of Failure
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Potential for violent oxidation of the aldehyde group; fire hazard.
Strong Bases (NaOH, KOH)INCOMPATIBLE Deprotonation of the phenol group; exothermic reaction.
Metals (Iron, Aluminum)WATCH Hydrolysis may release trace HBr, which corrodes metals. Use plastic/glass.
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Preferred vehicle for liquid disposal.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Ethoxy-4-hydroxybenzaldehyde (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Waste Identification and Classification. Retrieved from

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated Solvents. Retrieved from

  • PubChem. Compound Summary: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from

Sources

Personal protective equipment for handling 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 20035-45-4[1][2]

Executive Chemical Profile & Risk Assessment

Chemical Identity: 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde CAS Number: 20035-45-4 Synonyms: 6-Bromo-3-ethoxysalicylaldehyde Physical State: Yellow to light orange crystalline solid Melting Point: ~102–105 °C (Analogous to methoxy-derivatives)[1]

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in the synthesis of Schiff bases and pharmaceutical agents (e.g., antitubercular drugs), it presents specific hazards characteristic of halogenated salicylaldehydes. The presence of the aldehyde moiety makes it susceptible to air oxidation, while the phenolic hydroxyl group increases its acidity and potential for skin absorption.

GHS Hazard Classification (Derived from Structure-Activity Relationships)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling this compound in a research setting.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Rubber Gloves (Min.[1] Thickness: 0.11 mm)Double-gloving recommended for synthesis steps.[1]Halogenated aromatics can permeate latex. Nitrile offers superior resistance to the aldehyde functionality and associated organic solvents (e.g., DCM, Ethyl Acetate).
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient. Fine crystalline dust can bypass side shields. Goggles provide a seal against dust and accidental splashes.
Respiratory N95 / P2 Particulate Respirator (For weighing < 1g)Fume Hood (Mandatory for > 1g or heating)The compound is a respiratory irritant. Heating releases vapors that may sensitize the respiratory tract.
Body Protection Lab Coat (100% Cotton or Nomex) + Closed-toe chemical-resistant shoesSynthetic fabrics (polyester) can melt into skin if a fire occurs with flammable reaction solvents.[1]

Operational Handling Protocol

This protocol is designed to minimize oxidation (impurity formation) and exposure risk.

Phase A: Storage & Stability
  • Environment: Store in a cool, dry place (2–8°C recommended).

  • Atmosphere: The aldehyde group is prone to autoxidation to the corresponding benzoic acid (6-bromo-3-ethoxy-2-hydroxybenzoic acid).[1] Store under Argon or Nitrogen if the container is opened.

  • Light Sensitivity: Protect from light to prevent photochemical degradation of the brominated ring.

Phase B: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas which can leach plasticizers into organic solvents during subsequent steps.

Phase C: Reaction Setup (Synthesis Context)
  • Solvent Choice: Soluble in DCM, Chloroform, Ethyl Acetate, and DMSO.

  • Inertion: When heating (e.g., refluxing for Schiff base condensation), always maintain an inert atmosphere (N₂/Ar) to prevent dark oxidation byproducts.

Safety Logic & Emergency Workflows

Workflow 1: Safe Handling Lifecycle

SafeHandling Receipt Receipt & Inspection (Check CAS: 20035-45-4) Storage Storage (2-8°C, Dark, Inert Gas) Receipt->Storage QC Check Weighing Weighing (Fume Hood + N95) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Solvent: DCM/DMSO) Weighing->Reaction Dissolve Immediately Weighing->Reaction Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Sep.

Caption: Operational flow emphasizing the critical transition from weighing to dissolution to minimize airborne dust exposure.

Workflow 2: Emergency Response Logic

EmergencyResponse Event Accidental Release Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill (<5g) Type->Spill ActionSkin Wash with Soap/Water (15 mins) - No Alcohol! Skin->ActionSkin Phenol Risk ActionEye Eye Wash Station (15 mins) -> Medical Eye->ActionEye Corrosive Risk ActionSpill Wet Wipe (Acetone) -> Solid Waste Bin Spill->ActionSpill Avoid Dust

Caption: Decision matrix for immediate response. Note: Never use alcohol on skin for phenolic compounds as it increases absorption.

Disposal & Waste Management

Do not flush down the drain. This compound is toxic to aquatic life due to the halogenated phenol moiety.

  • Solid Waste: Excess solid must be labeled "Solid Hazardous Waste - Halogenated Organic" and disposed of via high-temperature incineration.[1]

  • Liquid Waste: Reaction mother liquors (e.g., DCM/Ethanol mixtures) must go into the Halogenated Solvent Waste stream.

  • Contaminated PPE: Gloves and paper towels used for cleaning spills should be double-bagged and treated as solid chemical waste.[1]

References

  • ChemicalBook. (2025). 6-BROMO-3-ETHOXY-2-HYDROXYBENZALDEHYDE (CAS 20035-45-4) Properties and Safety. Retrieved from

  • Sedibana, J. & Leboho, T. (2023).[3] Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation. The Open Medicinal Chemistry Journal. Retrieved from

  • GuideChem. (2025). 6-bromo-3-ethoxy-2-hydroxybenzaldehyde MSDS and Properties. Retrieved from

  • PubChem. (n.d.). Compound Summary for Brominated Hydroxybenzaldehydes. National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.